CGP-82996
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCDLCJCIDFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of CGP 55845 (Antagonist) and CGP 7930 (Positive Allosteric Modulator) on GABA-B Receptors
An in-depth review of scientific literature and public databases reveals no specific information regarding a compound designated as CGP-82996 and its mechanism of action on GABA-B receptors. The searches for this particular compound did not yield any data on its binding affinity, functional activity, or the signaling pathways it might modulate.
While the "CGP" designation is associated with a number of well-researched ligands for the GABA-B receptor, including antagonists and positive allosteric modulators, this compound does not appear to be a compound that has been characterized in publicly accessible scientific literature.
As an alternative, this guide will provide a detailed overview of the mechanism of action for a well-characterized and widely studied GABA-B receptor antagonist, CGP 55845 , and a prominent positive allosteric modulator, CGP 7930 . This will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working with GABA-B receptor modulators.
This guide details the molecular interactions, functional effects, and experimental characterization of two key CGP compounds that modulate GABA-B receptor activity.
Introduction to GABA-B Receptors
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Structurally, functional GABA-B receptors are obligate heterodimers, composed of two subunits: GABA-B1 and GABA-B2.[3][4]
-
GABA-B1 Subunit: Contains the binding site for the endogenous ligand GABA and orthosteric ligands (agonists and antagonists).[5]
-
GABA-B2 Subunit: Is responsible for G-protein coupling and signaling. It also possesses a binding site for positive allosteric modulators (PAMs) within its transmembrane domain.[5][6]
Upon activation by an agonist, the GABA-B receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[7] This initiates downstream signaling cascades, primarily:
-
Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.[3][8]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[1][9]
-
Inhibition of voltage-gated calcium channels (VGCCs) , which suppresses neurotransmitter release from presynaptic terminals.[1][3][9]
CGP 55845: A Competitive Antagonist
Mechanism of Action: CGP 55845 is a potent and selective competitive antagonist of the GABA-B receptor.[10] It exerts its effect by binding to the orthosteric binding site on the GABA-B1 subunit, the same site that binds GABA and other agonists like baclofen.[5] By occupying this site, CGP 55845 prevents agonists from binding and activating the receptor, thereby blocking its downstream signaling.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 5 nM | Rat Brain | [3H]-GABA Binding | [10] |
| pKi | 8.35 | Rat Brain | Agonist Binding Prevention | [10] |
| pEC50 | 8.08 | Rat Brain | Inhibition of GABA release | [10] |
| pEC50 | 7.85 | Rat Brain | Inhibition of Glutamate release | [10] |
| IC50 | 130 nM | Cell Culture | Isoproterenol Assay | [10] |
Radioligand Binding Assay (for IC50/Ki determination): This assay measures the ability of an unlabeled compound (CGP 55845) to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times in a Tris-HCl buffer to remove endogenous GABA.
-
Incubation: Incubate the brain membranes with a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) and varying concentrations of the unlabeled test compound (CGP 55845).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can be calculated using the Cheng-Prusoff equation.
CGP 7930: A Positive Allosteric Modulator (PAM)
Mechanism of Action: CGP 7930 is a positive allosteric modulator of the GABA-B receptor. Unlike orthosteric ligands, PAMs bind to a topographically distinct site on the receptor. For GABA-B receptors, this allosteric site is located within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[5]
The binding of CGP 7930 does not activate the receptor on its own but potentiates the effect of the endogenous agonist, GABA, or other orthosteric agonists.[1] It enhances both the potency (EC50) and maximal efficacy (Emax) of agonists.[1] This means that in the presence of CGP 7930, a lower concentration of GABA is required to elicit a response, and the maximum response is greater. It has also been noted to possess weak agonist activity at the GABA-B2 subunit when expressed alone.[6]
| Parameter | Effect | Concentration | Assay System | Reference |
| GABA Potency | Potentiation | 10 µM | [35S]GTPγS Binding | |
| GABA Efficacy | Potentiation | 10 µM | [35S]GTPγS Binding | |
| Adenylyl Cyclase | Potentiation of Inhibition | 10 µM | Forskolin-Stimulated AC Assay |
[35S]GTPγS Binding Assay (Functional Assay): This functional assay measures the activation of G-proteins upon receptor stimulation, providing a direct readout of receptor efficacy.
-
Membrane Preparation: Prepare cell membranes expressing GABA-B receptors (e.g., from CHO cells or rat brain).
-
Incubation: In an assay buffer containing GDP, incubate the membranes with a sub-maximal concentration of an agonist (e.g., GABA), the test PAM (CGP 7930), and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Termination and Filtration: After incubation, rapidly filter the mixture through glass fiber filters to trap the membranes with bound [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: An increase in [35S]GTPγS binding in the presence of the PAM compared to the agonist alone indicates positive allosteric modulation. Dose-response curves can be generated to determine the fold-shift in agonist potency.
Summary and Conclusion
CGP 55845 and CGP 7930 represent two distinct mechanisms for modulating GABA-B receptor function. As a competitive antagonist, CGP 55845 provides a tool to block GABA-B receptor activity completely, enabling researchers to study the physiological roles of this receptor system. In contrast, CGP 7930, as a positive allosteric modulator, offers a more nuanced approach by enhancing the endogenous signaling of GABA. This mechanism is often sought after in drug development as it preserves the temporal and spatial patterns of natural neurotransmission, potentially leading to therapeutic agents with fewer side effects than direct agonists.[1] Understanding the distinct mechanisms of these compounds is crucial for their application in research and their potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. CGP Books KS2 Science Question Book (Taschenbuch) CGP KS2 Science (US IMPORT) 9781841462592| eBay [ebay.com]
- 3. 96 Well Elisa like Assays | Computational Genomics [computational-genomics.net]
- 4. agilent.com [agilent.com]
- 5. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PSnpBind - Pocket SNPs effect on protein-ligand binding affinity [psnpbind.org]
- 8. GABA-B | Hello Bio [hellobio.com]
- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAB receptor - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Pharmacological Profile of CGP-82996
An extensive search for the pharmacological profile of a compound designated CGP-82996 has yielded no specific information. Publicly available scientific literature and databases do not appear to contain data for a substance with this identifier.
The search results did not provide any documents detailing the mechanism of action, binding affinities, in vivo or in vitro studies, or any other pharmacological data related to "this compound." The retrieved information pertained to other compounds, including:
-
BIBN4096BS: A selective CGRP antagonist.
-
RWJ-348260: A non-thiazolidinedione (TZD) PPARgamma agonist.
-
ACP-103: A 5-hydroxytryptamine(2A) receptor inverse agonist.
-
Various ligands targeting the androgen receptor and P-glycoprotein .
It is possible that this compound is an internal compound code that has not been publicly disclosed, a misnomer, or a compound with limited to no published research.
Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further investigation would require a more specific and accurate identifier for the compound of interest.
Unveiling CGP-82996: A Technical Primer on its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of CGP-82996, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological background of this compound.
Introduction to this compound (CINK4)
This compound, also known as CINK4, is a small molecule inhibitor that has demonstrated significant potential in cancer research. It belongs to a class of compounds that target the cell cycle machinery, specifically the G1 phase, by inhibiting the activity of CDK4 and CDK6. These kinases are crucial for the phosphorylation of the retinoblastoma protein (pRb), a key step in cell cycle progression. Dysregulation of the CDK4/6-pRb pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
Chemical Profile:
| Property | Value |
| IUPAC Name | trans-4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol |
| Molecular Formula | C₂₇H₃₂N₆O |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 359886-84-3 |
Discovery and Rationale
The discovery of this compound is rooted in the broader effort to develop selective inhibitors of cyclin-dependent kinases for cancer therapy. The overactivation of CDK4 and CDK6, often due to amplification of cyclin D genes or loss of endogenous inhibitors like p16INK4a, leads to uncontrolled cell proliferation. Therefore, the rationale behind the development of this compound was to create a molecule that could selectively block the ATP-binding pocket of CDK4 and CDK6, thereby restoring cell cycle control and inducing apoptosis in cancer cells.
Biological Activity and Quantitative Data
This compound has been characterized as a potent inhibitor of CDK4 and CDK6, with demonstrated activity in both enzymatic and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (µM) |
| CDK4/cyclin D1 | 1.5 |
| CDK6/cyclin D1 | 5.6 |
| Cdk5/p35 | 25 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect |
| U2OS (osteosarcoma) | Cell Cycle Analysis | G1 phase arrest |
| U2OS (osteosarcoma) | Apoptosis Assay | Induction of apoptosis |
| Various Cancer Cell Lines | Proliferation Assay | Inhibition of cell growth |
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the assembly of the final molecule from key building blocks. While a specific, detailed experimental protocol from a primary discovery paper is not available, a plausible synthetic route can be inferred from established organic chemistry principles and published syntheses of analogous compounds. The general strategy involves the sequential construction of the substituted pyrimidine core.
A potential logical workflow for the synthesis is outlined below:
Elucidating the Activity of CGP GABA-B Receptor Antagonists in Neuronal Circuits
A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "CGP-82996" did not yield any specific information in the public scientific literature. The "CGP" designation is characteristic of a series of compounds developed by Ciba-Geigy (now Novartis), many of which are well-known antagonists of the GABA-B receptor. This guide, therefore, focuses on the neuronal circuit activity of well-characterized and representative compounds from this class, namely CGP 35348 , CGP 55845A , and CGP 36216 , to provide a comprehensive overview of the likely therapeutic and research applications of such molecules.
Introduction to GABA-B Receptors and their Antagonism by CGP Compounds
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). It exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. They are found on both presynaptic and postsynaptic membranes.
-
Presynaptic GABA-B receptors act as autoreceptors to inhibit the release of GABA, or as heteroreceptors to inhibit the release of other neurotransmitters like glutamate and monoamines.
-
Postsynaptic GABA-B receptors mediate hyperpolarization by activating inwardly rectifying potassium (K+) channels.
The antagonism of GABA-B receptors by compounds such as those in the CGP series can disinhibit neuronal circuits, leading to a range of effects including enhanced neurotransmitter release, increased neuronal excitability, and modulation of synaptic plasticity. These properties make them valuable tools for studying the role of GABA-B receptors in various physiological and pathological processes and suggest potential therapeutic applications in cognitive enhancement and mood disorders.
Pharmacological Profiles of Representative CGP GABA-B Antagonists
The following table summarizes the quantitative pharmacological data for key CGP compounds that act as GABA-B receptor antagonists. These values indicate their potency and, in some cases, their selectivity for different receptor populations.
| Compound | Target(s) | IC50 / pA2 | Brain Region/Preparation | Notes |
| CGP 35348 | GABA-B Receptor Antagonist | IC50 = 34 µM[1][2][3] | Rat cortical membranes | Brain penetrant; higher affinity for postsynaptic vs. presynaptic receptors.[1][3][4] |
| CGP 55845A | GABA-B Receptor Antagonist | IC50 = 5 nM | Rat brain | Potent and selective antagonist at both pre- and postsynaptic receptors.[5][6] |
| CGP 36216 | Presynaptic GABA-B Receptor Antagonist | IC50 = 43 µM (for increasing GABA release)[7][8]; pA2 = 3.9 (vs. baclofen)[7] | Electrically stimulated rat brain slices; Rat neocortical preparations | Selective for presynaptic GABA-B receptors; ineffective at postsynaptic receptors up to 1 mM.[7][8][9] |
Activity in Key Neuronal Circuits
CGP GABA-B receptor antagonists have been shown to be active in a variety of neuronal circuits, primarily due to the widespread distribution of GABA-B receptors. Their effects are most pronounced in regions critical for learning, memory, and emotional processing.
Hippocampal Circuits
The hippocampus is a primary site of action for GABA-B receptor antagonists, where they significantly influence synaptic plasticity and network excitability.
-
Modulation of Synaptic Transmission: In the CA1 region of the hippocampus, CGP 55845A blocks the physiological effects of GABA-B receptor activation, including the late inhibitory postsynaptic potential (IPSP) and paired-pulse depression of inhibitory postsynaptic currents (IPSCs).[5] This indicates that antagonism of presynaptic GABA-B receptors on GABAergic interneurons enhances GABA release, while blocking postsynaptic receptors prevents the slow hyperpolarization of pyramidal neurons.
-
Enhancement of Long-Term Potentiation (LTP): The blockade of GABA-B receptors by compounds like CGP 35348 can facilitate the induction of LTP, a cellular correlate of learning and memory.[10] This is achieved by reducing both pre- and postsynaptic inhibition, thereby allowing for stronger depolarization of the postsynaptic membrane, which is necessary for LTP induction.
-
Regulation of Hyperexcitability: By inhibiting presynaptic GABA-B receptors on glutamatergic terminals in the CA3 region, CGP 55845A can increase the frequency of excitatory postsynaptic currents (EPSCs).[11] This disinhibition of glutamate release can contribute to hippocampal hyperexcitability, suggesting a role for GABA-B receptors in seizure modulation.[11]
Neocortical Circuits
In the neocortex, CGP compounds modulate both spontaneous and evoked neuronal activity.
-
Presynaptic Disinhibition: CGP 36216, a selective presynaptic antagonist, increases the release of GABA from nerve terminals in the neocortex.[7][8] This demonstrates the tonic control of GABA release by presynaptic autoreceptors. By blocking these receptors, CGP 36216 can alter the balance of excitation and inhibition in cortical microcircuits.
-
Modulation of Spontaneous Activity: The GABA-B agonist baclofen depresses spontaneous neuronal firing in the neocortex, an effect that is antagonized by CGP 36216.[7] This highlights the role of GABA-B receptors in regulating the overall level of activity in cortical networks.
-
Influence on Paired-Pulse Depression: Paired-pulse depression of inhibitory potentials in neocortical neurons is predominantly mediated by presynaptic GABA-B receptors. The potent antagonist CGP 55845A abolishes this effect, which may facilitate the spread of excitation and neuronal synchrony during repetitive cortical activation.[12]
Thalamocortical Circuits
GABA-B receptors are involved in the oscillatory activity of thalamocortical circuits, which is crucial for sleep and arousal states.
-
Regulation of Thalamic Neuron Firing: In the auditory thalamus (medial geniculate body), activation of GABA-B receptors causes hyperpolarization and shunts neuronal firing. The antagonist CGP 35348 blocks these effects, thereby influencing the filter properties and intrinsic tendency of thalamic neurons to oscillate.[13]
Serotonergic and Dopaminergic Circuits
CGP GABA-B antagonists can influence monoaminergic systems, which has implications for their potential antidepressant and behavioral effects.
-
Interaction with the Serotonergic System: The antidepressant-like effects of GABA-B antagonists, as observed in the forced swim test, are dependent on an intact serotonergic system.[14] Depletion of serotonin abolishes the behavioral effects of these antagonists, suggesting that GABA-B receptors modulate serotonergic pathways.[14]
-
Modulation of Dopamine Neuron Activity: In the substantia nigra, the anesthetic propofol decreases the firing rate of dopamine neurons, an effect that is antagonized by CGP 35348.[15] This suggests that GABA-B receptors play a role in regulating the activity of midbrain dopamine circuits.
Experimental Protocols
The characterization of CGP compounds in neuronal circuits involves a range of in vitro and in vivo techniques.
In Vitro Electrophysiology (Brain Slice Recordings)
This is a primary method for assessing the effects of GABA-B antagonists on synaptic transmission and plasticity.
-
Objective: To measure changes in synaptic potentials, currents, and neuronal excitability in response to the application of a CGP compound.
-
Methodology:
-
Acute brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, neocortex) are prepared from rodents.
-
Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Whole-cell patch-clamp or field potential recordings are obtained from individual neurons or neuronal populations, respectively.[13][16]
-
A stable baseline of synaptic activity is recorded. This can include evoked postsynaptic potentials (EPSPs/IPSPs), paired-pulse ratios, or spontaneous synaptic currents.
-
The CGP compound is bath-applied at a known concentration.
-
Changes in the recorded synaptic parameters are measured and compared to the baseline. The effect of the antagonist is often confirmed by its ability to block the effects of a GABA-B agonist like baclofen.[5]
-
-
Typical Parameters:
In Vivo Microdialysis
This technique is used to measure changes in extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Objective: To determine if GABA-B antagonism alters the release of neurotransmitters such as dopamine or glutamate.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens).
-
The probe is perfused with a physiological solution, and the dialysate is collected at regular intervals.
-
Following a baseline collection period, the animal is administered the CGP compound (e.g., via intraperitoneal injection).
-
Dialysate samples are collected over several hours.
-
The concentration of neurotransmitters in the dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC).[17][18][19]
-
Behavioral Assays
These tests are used to assess the functional consequences of GABA-B receptor antagonism on cognition and mood.
-
Morris Water Maze (for spatial learning and memory):
-
Animals are trained to find a hidden platform in a pool of opaque water using spatial cues.
-
The CGP compound or a vehicle is administered before or after training sessions.
-
Measures such as escape latency (time to find the platform) and path length are recorded.
-
A probe trial, where the platform is removed, is used to assess memory retention by measuring the time spent in the target quadrant.[20][21]
-
-
Forced Swim Test (for antidepressant-like effects):
-
Rodents are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is measured as an indicator of behavioral despair.
-
Antidepressant compounds typically reduce immobility time and may increase active behaviors like swimming or climbing.[14]
-
The CGP compound is administered prior to the test.
-
Visualizations of Pathways and Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for both presynaptic and postsynaptic GABA-B receptors. Antagonism by CGP compounds would block these downstream effects.
Caption: GABA-B receptor signaling at presynaptic and postsynaptic sites.
Experimental Workflow for Characterizing a Novel GABA-B Antagonist
This diagram outlines a typical workflow for the preclinical characterization of a novel compound hypothesized to be a GABA-B receptor antagonist.
References
- 1. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 7. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anaesthetic agent propofol interacts with GABA(B)-receptors: an electrophysiological study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ane.pl [ane.pl]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of GABA-B Receptor Antagonists: A Technical Guide for Researchers
Whitepaper | December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "CGP-82996" did not yield any specific data in the public scientific literature. It is possible that this is a non-public compound designation or a typographical error. This guide will therefore focus on a comprehensive comparison of several well-characterized and potent CGP-series antagonists against other standard GABA-B receptor antagonists.
Introduction: The GABA-B Receptor
The γ-aminobutyric acid type B (GABA-B) receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory signals throughout the central nervous system.[1][2] Unlike the ionotropic GABA-A receptors, which mediate fast synaptic inhibition, GABA-B receptors modulate neuronal excitability and neurotransmitter release through second messenger systems.[2] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[3][4] The GABA-B1 subunit is responsible for binding orthosteric ligands like GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[5] Given their widespread influence on neuronal function, GABA-B receptors are significant targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonists of this receptor are invaluable pharmacological tools for elucidating these roles and hold potential for therapeutic applications in areas such as cognitive dysfunction and absence epilepsy.[6]
The GABA-B Receptor Signaling Pathway
GABA-B receptors predominantly couple to pertussis toxin-sensitive Gi/o proteins.[2] Upon agonist binding to the GABA-B1 subunit, a conformational change in the receptor complex facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[2][3] These subunits then modulate downstream effector systems:
-
Gβγ Subunit: The primary mediator of the receptor's inhibitory effects. It directly inhibits presynaptic high-voltage-activated Ca2+ channels (specifically N-type and P/Q-type), which reduces neurotransmitter release. Postsynaptically, the Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[2]
-
Gαi/o Subunit: This subunit primarily inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2]
This cascade results in a net inhibitory effect on neuronal activity.
Comparative Analysis of GABA-B Receptor Antagonists
A range of competitive antagonists for the GABA-B receptor have been developed, varying significantly in potency, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration. The following table summarizes quantitative binding affinity and potency data for several key compounds.
| Compound | Type | IC50 | Ki | Key Characteristics |
| CGP 55845 | Phosphinic acid derivative | 5 nM[4][7][8] | 4.5 nM[6] | Potent and selective antagonist. |
| CGP 54626 | Phosphinic acid derivative | 4 nM[1][2] | - | Potent and selective antagonist. |
| CGP 52432 | Phosphinic acid derivative | 85 nM[9][10] | - | Potent antagonist with selectivity for presynaptic autoreceptors.[11] |
| SCH 50911 | Morpholineacetic acid deriv. | 1.1 µM[3][12][13][14] | - | Selective, competitive, and orally bioavailable. |
| Saclofen | Sulphonic acid analogue | 7.8 µM[15][16][17] | - | Classic, moderately potent antagonist. |
| 2-Hydroxysaclofen | Saclofen analogue | - | - | More potent than saclofen; (S)-enantiomer is the active form.[18][19][20] |
| CGP 35348 | Phosphonic acid analogue | 34 µM[5][21][22][23] | - | First centrally active antagonist; brain penetrant.[21][23] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of a specific biological response or binding. Lower values indicate higher potency.
-
Ki (Inhibition constant): An indication of the binding affinity of an antagonist. It is the concentration required to occupy 50% of the receptors in the absence of an agonist. Lower values indicate higher affinity.
The CGP compounds, particularly CGP 55845 and CGP 54626 , represent the most potent antagonists, with affinities in the low nanomolar range.[1][6][7] CGP 52432 , while less potent, exhibits valuable selectivity for presynaptic GABA autoreceptors over those regulating glutamate and somatostatin release.[11] In contrast, earlier antagonists like Saclofen and the brain-penetrant CGP 35348 have significantly lower potency, with IC50 values in the micromolar range.[15] SCH 50911 offers a unique profile as a moderately potent, orally active antagonist.[3][12]
Key Experimental Protocols
The characterization of GABA-B receptor antagonists relies heavily on in vitro binding and functional assays. The most common method for determining antagonist affinity (Ki) and potency (IC50) is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the essential steps to determine the affinity of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.
1. Membrane Preparation:
-
Homogenize whole brain or specific brain regions (e.g., rat cerebral cortex) in a cold buffer (e.g., Tris-HCl with CaCl2).
-
Perform a series of centrifugations to isolate the membrane fraction.
-
Wash the membrane pellet multiple times to remove endogenous GABA, which would otherwise compete with the radioligand.
-
Resuspend the final pellet in a buffer to a known protein concentration (e.g., ~1 mg/mL) and store at -70°C.[21]
2. Binding Assay:
-
In assay tubes, combine the prepared membranes, a fixed concentration of a high-affinity GABA-B radioligand (e.g., [3H]CGP54626), and the assay buffer.[24]
-
Add varying concentrations of the unlabeled test antagonist to a series of tubes to generate a competition curve.
-
Include control tubes for:
- Total Binding: Membranes + Radioligand (no competitor).
- Non-specific Binding: Membranes + Radioligand + a saturating concentration of a known GABA-B ligand (e.g., 10 mM GABA) to occupy all specific binding sites.[21]
3. Incubation & Filtration:
-
Incubate the mixture at room temperature for a set period (e.g., 1.5 hours) to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Millipore). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays
While binding assays measure affinity, functional assays measure the antagonist's ability to block receptor-mediated signaling.
-
[35S]GTPγS Binding Assay: Measures the activation of G-proteins. In the presence of an agonist, the receptor promotes the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding.
-
Electrophysiology: Techniques such as patch-clamp recording in brain slices can directly measure the physiological consequences of GABA-B receptor activation (e.g., postsynaptic hyperpolarization or inhibition of neurotransmitter release). Antagonists are characterized by their ability to prevent these effects when co-applied with an agonist like baclofen.[6]
Classification of GABA-B Receptor Ligands
GABA-B receptor ligands can be broadly categorized based on their binding site and functional effect on the receptor. Antagonists, which are the focus of this guide, are part of the orthosteric ligand class, binding to the same site as the endogenous neurotransmitter GABA.
Conclusion
The development of GABA-B receptor antagonists has evolved from moderately potent compounds like saclofen and CGP 35348 to highly potent and selective tools such as CGP 55845 and CGP 54626. This portfolio of antagonists provides researchers with a diverse set of chemical probes to investigate the multifaceted roles of the GABA-B receptor system. The choice of antagonist for a given experiment depends critically on the required potency, selectivity for receptor subtypes (e.g., presynaptic vs. postsynaptic), and pharmacokinetic properties like oral bioavailability and brain penetrance. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the robust design and accurate interpretation of experiments in the field of neuroscience and drug development.
References
- 1. CGP 54626 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SCH 50911 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 9. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Saclofen | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 17. Saclofen | GABA Receptor | TargetMol [targetmol.com]
- 18. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Hydroxysaclofen - Wikipedia [en.wikipedia.org]
- 20. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rndsystems.com [rndsystems.com]
- 22. CGP35348 | 123690-79-9 | Benchchem [benchchem.com]
- 23. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CGP Series Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of two prominent series of CGP compounds: competitive N-methyl-D-aspartate (NMDA) receptor antagonists and GABA-B receptor antagonists. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.
CGP Series as Competitive NMDA Receptor Antagonists
The CGP series of phosphono-amino acid derivatives represents a significant class of competitive antagonists targeting the glutamate binding site on the NMDA receptor. These compounds have been instrumental in elucidating the physiological and pathological roles of the NMDA receptor. The quintessential examples from this series are CGP 37849 and its orally active prodrug, CGP 39551.[1][2][3]
Core Structure and Key Pharmacophoric Features
The fundamental pharmacophore for this series of competitive NMDA receptor antagonists consists of an α-amino acid moiety and a distal acidic group, typically a phosphonate, connected by a carbon chain of optimal length. The key structural features influencing antagonist potency include:
-
α-Amino Acid Moiety: The presence of an α-amino and an α-carboxyl group is crucial for interaction with the glutamate binding site.
-
Omega-Acidic Group: A terminal phosphonic acid group is generally the most effective for high-affinity binding to the antagonist site.[4] Replacing the phosphonate with a carboxylate or sulfonate group often leads to a reduction in potency.[5]
-
Chain Length: An optimal chain length of five to seven atoms between the α-carbon and the distal acidic group is generally preferred for antagonist activity.[5]
-
Conformational Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, can significantly impact binding affinity and kinetics.[6]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro and in vivo activities of selected CGP compounds and other related NMDA receptor antagonists.
| Compound | Structure | In Vitro Activity (Ki/IC50) | In Vivo Activity (ED50) | Reference(s) |
| CGP 37849 | DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid | Ki = 35 nM (vs. [3H]CPP) | 8 - 22 mg/kg p.o. (mouse/rat, electroshock) | [1][3] |
| CGP 39551 | Carboxyethylester of CGP 37849 | Weaker than CGP 37849 | 3.7 - 8.1 mg/kg p.o. (mouse/rat, electroshock) | [1][3] |
| CGP 39653 | D,L-(E)-2-amino-4-propyl-5-phosphono-3-pentenoic acid | Ki = 5 nM (vs. [3H]CPP), Kd = 6 nM | N/A | [7] |
| D-AP5 | D-2-amino-5-phosphonopentanoic acid | Potent antagonist | N/A | [5] |
| CGS 19755 | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | Potent antagonist | N/A | [6][8] |
| CPP | 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | Potent antagonist | N/A | [5][6] |
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor using [3H]CGP 39653 as the radioligand.[7][8][9]
1. Materials and Reagents:
- Radioligand: [3H]CGP 39653 (specific activity ~20-40 Ci/mmol)
- Tissue Source: Rat forebrain or cortical membranes
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Non-specific Binding: L-glutamate (1 mM)
- Scintillation Cocktail
- Glass fiber filters (e.g., Whatman GF/B)
- Homogenizer
- Centrifuge
- Scintillation counter
2. Membrane Preparation:
- Homogenize dissected rat forebrain tissue in ice-cold assay buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times.
- Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
3. Assay Procedure:
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]CGP 39653 (final concentration ~5-10 nM), 50 µL of test compound at various concentrations, and 100 µL of the membrane preparation.
- For total binding, add 50 µL of assay buffer instead of the test compound.
- For non-specific binding, add 50 µL of 1 mM L-glutamate.
- Incubate the plate at room temperature for 30-60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of acute hippocampal slices using whole-cell patch-clamp electrophysiology.[10][11][12][13][14]
1. Slice Preparation:
- Anesthetize and decapitate a young adult rat (e.g., P21-P35).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
- Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Recording Setup:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
- Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, adjusted to pH 7.2-7.3 with CsOH.
- Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron under visual guidance.
3. Evoked EPSC Recording:
- Place a stimulating electrode in the Schaffer collateral pathway.
- Hold the neuron at a membrane potential of +40 mV to relieve the voltage-dependent Mg2+ block of the NMDA receptor channels.
- To isolate NMDA receptor-mediated currents, add an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin) to the perfusion solution.
- Deliver brief electrical stimuli (e.g., 0.1 ms duration) to evoke synaptic responses.
- Record the evoked NMDA receptor-mediated EPSCs.
- To test the effect of a CGP compound, bath-apply the antagonist at a known concentration and measure the reduction in the amplitude of the evoked EPSC.
4. Data Analysis:
- Measure the peak amplitude of the NMDA receptor-mediated EPSC before and after the application of the antagonist.
- Calculate the percentage of inhibition of the EPSC amplitude at different antagonist concentrations.
- Construct a concentration-response curve and determine the IC50 value for the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling cascade and a typical experimental workflow for characterizing CGP compounds.
CGP Series as GABA-B Receptor Antagonists
Another important class of CGP compounds are potent and selective antagonists of the GABA-B receptor. These compounds have been crucial for investigating the roles of GABA-B receptors in synaptic transmission and various neurological and psychiatric disorders. Notable examples include CGP 55845 and CGP 52432.[15][16][17][18][19][20]
Quantitative Data for GABA-B Receptor Antagonists
The following table provides a summary of the in vitro potencies of key CGP GABA-B receptor antagonists.
| Compound | Structure | In Vitro Activity (IC50) | Reference(s) |
| CGP 55845 | (2S)-3---INVALID-LINK--phosphinic acid | 5 nM | [15] |
| CGP 52432 | 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl] diethoxymethyl)phosphinic acid | 85 nM | [19] |
This guide provides a foundational understanding of the structure-activity relationships of two key series of CGP compounds. Further detailed exploration of the vast literature on these and other CGP series is encouraged for a more comprehensive understanding.
References
- 1. CGP 37849 and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Antagonists CGP 37849 and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 3. The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure/activity relations of N-methyl-D-aspartate receptor ligands as studied by their inhibition of [3H]D-2-amino-5-phosphonopentanoic acid binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 16. apexbt.com [apexbt.com]
- 17. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 20. medchemexpress.com [medchemexpress.com]
The Role of GABA-B Receptor Antagonism in Synaptic Plasticity: A Technical Guide
Disclaimer: This technical guide focuses on the effects of GABA-B receptor antagonists on synaptic plasticity. Despite extensive searches, public scientific literature lacks specific data regarding the compound CGP-82996 . Therefore, this document synthesizes findings from studies on other well-characterized GABA-B receptor antagonists, such as CGP-35348 and CGP-55845A, to provide a comprehensive overview of the expected effects and mechanisms of this class of compounds. The information presented should be considered representative of GABA-B receptor antagonists in general, and direct experimental validation would be required for this compound.
Introduction: GABA-B Receptors and Synaptic Plasticity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. They are found on both presynaptic and postsynaptic terminals and play a crucial role in modulating neuronal excitability and synaptic transmission.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The two most studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength.
GABA-B receptor antagonists are compounds that block the action of GABA at GABA-B receptors. By inhibiting this inhibitory pathway, these antagonists can significantly influence synaptic plasticity, often leading to an enhancement of learning and memory. This guide provides an in-depth look at the effects of GABA-B receptor antagonists on synaptic plasticity, detailing the quantitative effects, experimental methodologies, and underlying signaling pathways.
Quantitative Effects of GABA-B Receptor Antagonists on Synaptic Plasticity
The effects of GABA-B receptor antagonists on synaptic plasticity can vary depending on the specific compound, its concentration, and the experimental paradigm. However, a general trend is the facilitation of LTP. The following tables summarize quantitative data from studies on representative GABA-B receptor antagonists.
| Compound | Preparation | Synaptic Pathway | Induction Protocol | Effect on LTP | Quantitative Change | Reference |
| CGP-35348 | Rat Hippocampal Slices (CA1) | Schaffer Collateral | Theta Burst Stimulation (TBS) | Facilitation | Increase in fEPSP slope | [1] |
| Rat Hippocampal Slices (CA1) | Schaffer Collateral | High-Frequency Stimulation (HFS) | No significant effect or suppression at high doses | Variable | [1] | |
| 2-OH-saclofen | Rat Hippocampus (in vivo) | Perforant Pathway to Dentate Gyrus | Behavioral LTP | Facilitation | Significant enhancement of population spike (PS) amplitude | [2] |
| CGP-55845A | Rat Hippocampal Slices (CA1) | Schaffer Collateral | Not specified for LTP | Blockade of GABA-B mediated inhibition | Potent antagonism (IC50 = 5 nM) | [3][4] |
| Compound | Preparation | Synaptic Pathway | Effect on Basal Synaptic Transmission | Quantitative Change | Reference |
| CGP-55845A | Rat Hippocampal Slices (CA1) | Schaffer Collateral | Blocks baclofen-induced depression of EPSPs | 1 µM CGP-55845A blocks the effect of 5-10 µM baclofen | [3] |
| 2-OH-saclofen | Rat Hippocampus (in vivo) | Perforant Pathway to Dentate Gyrus | Enhancement of population spike amplitude | Dose-dependent increase | [2] |
Experimental Protocols
The study of GABA-B receptor antagonists on synaptic plasticity typically involves electrophysiological recordings from brain slices. Below are detailed methodologies for key experiments.
Hippocampal Slice Preparation and Maintenance
-
Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley or Wistar rats (150-250g) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slicing: The hippocampi are dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome in ice-cold aCSF.
-
Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.
Electrophysiological Recordings
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min. The temperature of the perfusion solution is maintained at 30-32°C.
-
Electrode Placement: A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region. A recording electrode (a glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal amplitude.
-
Drug Application: The GABA-B receptor antagonist (e.g., CGP-35348, CGP-55845A) is bath-applied at the desired concentration for a specified period before and during the LTP induction protocol.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol (e.g., multiple bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.
Experimental Workflow Diagram
Signaling Pathways
The modulation of synaptic plasticity by GABA-B receptor antagonists involves intricate signaling cascades at both presynaptic and postsynaptic terminals.
Presynaptic Mechanisms
Presynaptic GABA-B receptors act as autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic terminals. Their activation by ambient GABA tonically inhibits neurotransmitter release.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of presynaptic GABA-B receptors, coupled to Gi/o proteins, leads to the inhibition of N-type and P/Q-type VGCCs. This reduces calcium influx upon arrival of an action potential, thereby decreasing the probability of vesicle fusion and neurotransmitter release.
-
Direct Modulation of the Release Machinery: The Gβγ subunit of the G-protein can also directly interact with components of the SNARE complex, further inhibiting vesicle release.
By blocking these inhibitory effects, GABA-B receptor antagonists enhance the release of glutamate from presynaptic terminals, which can facilitate the induction of LTP.
Postsynaptic Mechanisms
Postsynaptic GABA-B receptors are typically coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
Activation of GIRK Channels: GABA-B receptor activation leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic membrane. This hyperpolarization increases the voltage-dependent magnesium block on NMDA receptors, making them less likely to open even in the presence of glutamate.
-
Inhibition of Adenylyl Cyclase: GABA-B receptor activation can also inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). PKA is involved in signaling cascades that contribute to the late phase of LTP.
GABA-B receptor antagonists prevent this postsynaptic hyperpolarization and the reduction in cAMP levels. This deinhibition facilitates the activation of NMDA receptors and downstream signaling pathways, such as the influx of calcium and activation of CaMKII, which are critical for LTP induction.
Conclusion
GABA-B receptor antagonists represent a class of compounds with significant potential to modulate synaptic plasticity. By blocking the inhibitory actions of GABA at both presynaptic and postsynaptic sites, these antagonists can lower the threshold for the induction of long-term potentiation. The enhanced glutamate release and the deinhibition of postsynaptic NMDA receptors create a favorable environment for strengthening synaptic connections. While specific data for this compound is not publicly available, the well-established mechanisms of other GABA-B receptor antagonists provide a strong framework for predicting its effects on synaptic plasticity. Further research into specific compounds like this compound is warranted to delineate any unique properties and to explore their therapeutic potential for cognitive enhancement and the treatment of neurological disorders associated with impaired synaptic plasticity.
References
- 1. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of intrahippocampal GABAB receptor antagonist treatment on the behavioral long-term potentiation and Y-maze learning performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
The Role of CGP Compounds in Advancing Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of CGP compounds in neuroscience research. These compounds, primarily known as competitive antagonists of the GABA-B receptor, have been instrumental in elucidating the physiological and pathological functions of this key inhibitory receptor in the central nervous system. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, and detailed experimental protocols for their application in preclinical research, alongside visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts: GABA-B Receptors and the Action of CGP Compounds
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain. It exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals, playing a crucial role in modulating neuronal excitability and synaptic transmission.
CGP compounds are a class of synthetic molecules that selectively bind to and block the activity of GABA-B receptors. By antagonizing these receptors, researchers can investigate the consequences of reduced GABA-B signaling, thereby uncovering their role in various neurological processes and disorders.
Quantitative Pharmacology of Key CGP Compounds
The following table summarizes the binding affinities and inhibitory concentrations of several widely used CGP compounds. This data is essential for selecting the appropriate compound and concentration for a given experiment.
| Compound | Target | IC50 | pKi | Other Quantitative Data |
| CGP 35348 | GABA-B Receptor Antagonist | 34 µM (rat cortical membranes)[1] | - | Brain penetrant.[1] |
| CGP 55845 | GABA-B Receptor Antagonist | 5 nM[2] | 8.35[2] | pEC50 for inhibiting GABA release: 8.08; pEC50 for inhibiting glutamate release: 7.85.[2] |
| CGP 52432 | GABA-B Receptor Antagonist | 85 nM | - | - |
| CGP 36742 (SGS-742) | GABA-B Receptor Antagonist | 36 µM | - | Orally active and blood-brain barrier penetrant. |
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by GABA initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway, which is the primary target of CGP compounds.
Caption: GABA-B receptor signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing CGP compounds to investigate their effects on behavior and neuronal function.
Behavioral Assay: Rota-rod Test for Motor Coordination
The Rota-rod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
Materials:
-
Rota-rod apparatus
-
Rodent subjects (mice or rats)
-
CGP compound solution (e.g., CGP 35348)
-
Vehicle solution (e.g., saline)
-
Syringes and needles for injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place the animal on the stationary rod of the Rota-rod apparatus.
-
Start the rod rotation at a low, constant speed (e.g., 4 rpm).
-
If the animal falls off, place it back on the rod.
-
Continue the training session for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days.
-
-
Drug Administration:
-
On the test day, administer the CGP compound or vehicle solution via the desired route (e.g., intraperitoneal injection). A typical dose for CGP 35348 is 1 mg/mL solvent/Kg body weight.
-
Allow for a sufficient time for the compound to take effect (e.g., 30 minutes).
-
-
Testing:
-
Place the animal on the Rota-rod.
-
Start the rod with an accelerating speed protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: Compare the latency to fall between the CGP-treated group and the vehicle-treated group using appropriate statistical tests.
Caption: Experimental workflow for the Rota-rod test.
In Vitro Assay: Electrophysiology in Hippocampal Slices
This protocol describes the use of CGP compounds in electrophysiological recordings from brain slices to study their effects on synaptic transmission.
Materials:
-
Vibrating microtome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, computer with acquisition software)
-
CGP compound stock solution (e.g., CGP 55845A)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare coronal or horizontal slices (300-400 µm thick) using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the target neuronal population (e.g., CA1 pyramidal cells).
-
Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
-
Drug Application:
-
Bath-apply the CGP compound at the desired concentration (e.g., 1 µM CGP 55845A) by adding it to the perfusion aCSF.
-
Record the synaptic responses for a sufficient duration to observe the drug's effect.
-
-
Washout:
-
Perfuse the slice with drug-free aCSF to wash out the compound and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude and/or slope of the synaptic responses before, during, and after drug application.
-
Normalize the data to the baseline period and perform statistical analysis to determine the significance of the drug's effect.
-
Caption: Workflow for hippocampal slice electrophysiology.
Conclusion
CGP compounds are invaluable tools in neuroscience research, enabling the precise dissection of GABA-B receptor function. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate these powerful pharmacological agents into their studies. Through the continued application of these and other advanced techniques, our understanding of the intricate roles of GABA-B signaling in brain function and disease will undoubtedly continue to expand.
References
Unlocking the Therapeutic Potential of CGP-82996: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data on CGP-82996 (also known as CINK4), a potent and selective inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6). This document consolidates the current understanding of its mechanism of action, summarizes key quantitative findings from in vitro studies, and outlines the experimental methodologies employed. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, primarily in the context of oncology.
Core Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its biological effects by targeting CDK4 and CDK6, key regulators of the cell cycle.[1][2] These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle. The primary substrate of the CDK4/6-cyclin D complex is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, this compound prevents the hyperphosphorylation of pRb, thereby maintaining pRb in its active, E2F-bound state.[1] This ultimately leads to a G1 cell cycle arrest and an inhibition of cell proliferation.[1]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound across various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Kinase Complex | IC₅₀ (μM) |
| CDK4/cyclin D1 | 1.5[1][2][3] |
| CDK6/cyclin D1 | 5.6[1][2][3] |
| Cdk5/p35 | 25[1][2][3] |
Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines (72-hour treatment)
| Cell Line | IC₅₀ (μM) |
| A549 | 4-7[1] |
| H358 | 4-7[1] |
| SKLU-1 | 4-7[1] |
| H23 | 4-7[1] |
| PC14 | 4-7[1] |
Table 3: Cellular Effects of this compound Treatment
| Cell Line | Concentration (μM) | Treatment Duration (hours) | Observed Effect |
| U2OS | 5, 10 | 24 | G1 arrest, increased G0-G1/S ratio[1] |
| MRC-5 | 5, 10 | 24 | G1 arrest, increased G0-G1/S ratio[1] |
| U2OS | 5, 10 | 24 | Reduced hyperphosphorylation of pRb[1] |
| MRC-5 | 5, 10 | 24 | Reduced hyperphosphorylation of pRb[1] |
| U2OS | 10 | 48 | 83% induction of apoptosis[1] |
| A549 | 3, 5, 10 | 48 | G1 arrest[1] |
| H23 | 3, 5, 10 | 48 | G1 arrest[1] |
Table 4: Combination Therapy with Paclitaxel
| Cell Lines | This compound Concentration (μM) | Paclitaxel Concentration (nM) | Treatment Duration (hours) | Observed Effect |
| A549, SKLU-1, H23 | 1, 3, 5, 10 | Not specified | 72 | Enhanced Paclitaxel sensitivity in KRAS mutant cells[1] |
| A549, H23 | 10 | 3 | 72 | Increased apoptosis[1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of this compound in the G1-S phase transition.
Caption: General experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Methodologies
While specific, detailed protocols from the original studies are not publicly available, the following represents standard methodologies for the key experiments cited.
1. Cell Culture and Proliferation Assays
-
Cell Lines: Human cancer cell lines such as U2OS (osteosarcoma), A549, H358, SKLU-1, H23, PC14 (non-small cell lung cancer), and MRC-5 (normal lung fibroblasts) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Proliferation Assay (e.g., MTT or SRB):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1-40 μM) or vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 24, 48, 72 hours), the assay is performed. For an MTT assay, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is read on a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.
-
2. Cell Cycle Analysis
-
Protocol:
-
Cells are seeded in 6-well plates and treated with this compound (e.g., 3, 5, 10 μM) for the specified duration (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
3. Apoptosis Assays
-
Protocol (e.g., Annexin V/PI Staining):
-
Cells are treated with this compound (e.g., 10 μM) for a specified time (e.g., 48 or 72 hours).
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells, which are then incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
4. Western Blot Analysis
-
Protocol:
-
Cells are treated with this compound (e.g., 5, 10 μM) for a specified duration (e.g., 24 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-pRb, total pRb, CDK4, and a loading control like β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Potential Therapeutic Applications and Future Directions
The preclinical data strongly suggest that this compound is a potent inhibitor of CDK4/6 with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its ability to induce G1 cell cycle arrest is a hallmark of this class of inhibitors.[1] Notably, the enhanced efficacy observed in combination with paclitaxel in KRAS-mutant lung cancer cells highlights a promising avenue for future investigation, suggesting that this compound could be used to sensitize tumors to conventional chemotherapy.[1]
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establishing a dose-response relationship in vivo.
-
Biomarker discovery: Identifying predictive biomarkers of response and resistance to this compound to guide patient selection in future clinical trials.
-
Combination therapies: Exploring synergistic combinations with other targeted agents and immunotherapies.
While no clinical trial data for this compound is currently available, the robust preclinical findings warrant its further investigation as a potential anti-cancer therapeutic. This guide provides a foundational resource for researchers dedicated to advancing the development of novel cancer therapies.
References
Methodological & Application
No In Vivo Experimental Data Found for CGP-82996
Extensive searches for in vivo experimental protocols, quantitative data, and signaling pathways related to the compound CGP-82996 have yielded no specific results. Publicly available scientific literature and databases do not appear to contain detailed information regarding in vivo studies, pharmacological properties, or the mechanism of action for this particular compound.
Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables and signaling pathway diagrams, for this compound at this time. The lack of accessible research data prevents the creation of detailed experimental methodologies and the summarization of quantitative findings as requested.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary or internal research data if available, or to initiate foundational in vitro and in vivo studies to characterize its biological activity and therapeutic potential.
Should information on this compound become publicly available in the future, a comprehensive summary and analysis in the requested format can be provided.
Application Notes and Protocols: Dissolving CGP-82996 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP-82996 is a pharmacological inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has demonstrated the ability to induce apoptosis in cancer cells, making it a compound of interest in cancer research. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for dissolving this compound for use in cell culture experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 219.02 | Ultrasonic assistance may be needed.[1] |
Table 2: Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent (DMSO) | -80°C | 6 months |
| In solvent (DMSO) | -20°C | 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Cell culture medium appropriate for the cell line being used
-
Sterile, pyrogen-free water
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.66 mg of this compound (Molecular Weight: 456.58 g/mol ).
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.[1]
-
-
Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted solutions in cell culture medium.
Mandatory Visualization
Caption: Workflow for dissolving this compound and preparing working solutions.
References
Application Notes and Protocols for CGP Compounds in Electrophysiology
A Note on CGP-82996: Extensive searches for "this compound" did not yield any specific information regarding its use in electrophysiology or its pharmacological profile. It is possible that this is a typographical error or a compound that is not widely documented in publicly available scientific literature. This document instead focuses on closely related and well-characterized CGP compounds that are potent and selective antagonists of the GABA-B receptor, widely used in electrophysiological studies. The principles and protocols outlined here for compounds such as CGP 55845A, CGP 52432, and CGP 35348 should provide a strong foundation for researchers interested in antagonizing GABA-B receptors in electrophysiological preparations.
Introduction to CGP Compounds as GABA-B Receptor Antagonists
CGP compounds such as CGP 55845A, CGP 52432, and CGP 35348 are potent and selective competitive antagonists of the GABA-B receptor.[1] In electrophysiology, they are invaluable tools for isolating and studying the roles of GABA-B receptor-mediated signaling. GABA-B receptors are G-protein coupled receptors that, upon activation, can modulate neuronal activity through several mechanisms, including the activation of inwardly rectifying potassium (Kir) channels, inhibition of voltage-gated calcium channels, and modulation of adenylyl cyclase activity.[2] These actions typically result in a slow, prolonged inhibitory postsynaptic potential (IPSP).
The primary application of these CGP antagonists in electrophysiology is to block these GABA-B receptor-mediated effects, thereby allowing for the characterization of GABA-B receptor function in synaptic transmission and neuronal excitability.
Quantitative Data: Effective Concentrations of CGP Compounds
The following table summarizes the effective concentrations of various CGP compounds used as GABA-B receptor antagonists in electrophysiological studies.
| Compound | Preparation | Concentration | Application | Effect | Reference |
| CGP 55845A | Rat Hippocampal Slices (CA1) | 1 µM | Bath Application | Blocked (-)-baclofen (5-10 µM)-induced postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs. Also blocked the late IPSP, paired-pulse depression of IPSCs, and heterosynaptic depression of EPSPs. | [3][4] |
| CGP 55845A | Rat Dorso-lateral Septal Neurones (in vitro) | 1 µM | Bath Application | Reduced the amplitude of the late, GABA-B receptor-mediated IPSP by 91 ± 5%. | |
| CGP 52432 | Rat Dorso-lateral Septal Neurones (in vitro) | 1 µM | Bath Application | Reduced the amplitude of the late, GABA-B receptor-mediated IPSP by 64 ± 5%. | |
| CGP 35348 | Rat Dorso-lateral Septal Neurones (in vitro) | 100 µM | Bath Application | Reduced the amplitude of the late, GABA-B receptor-mediated IPSP by 82 ± 5%. | |
| CGP 36742 | Rat Dorso-lateral Septal Neurones (in vitro) | 100 µM | Bath Application | Reduced the amplitude of the late, GABA-B receptor-mediated IPSP by 76 ± 8%. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Compound Handling: CGP compounds are typically supplied as a lyophilized powder. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Solvent Selection: Most CGP compounds are soluble in aqueous solutions such as distilled water or physiological buffers. Consult the manufacturer's datasheet for specific solubility information. For example, CGP 55845 hydrochloride is readily soluble in water.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to the final recording solution, minimizing solvent effects.
-
Calculation Example for 10 mM Stock of CGP 55845A (MW: 353.8 g/mol ): To make 1 ml of a 10 mM stock solution, dissolve 3.538 mg of CGP 55845A in 1 ml of distilled water.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µl) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Application of CGP Antagonists in Brain Slice Electrophysiology
This protocol is adapted from studies investigating GABA-B receptor function in rat hippocampal slices.[3][4]
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome. Maintain slices in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM D-glucose.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber of an electrophysiology setup (e.g., patch-clamp or field potential rig) and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Baseline Recording: Obtain a stable baseline recording of the synaptic event of interest (e.g., field excitatory postsynaptic potentials (fEPSPs) or inhibitory postsynaptic currents (IPSCs)). To study GABA-B mediated IPSPs, a stimulation protocol that recruits these slow potentials is necessary (e.g., a high-frequency train of stimuli).
-
Agonist Application (Optional but Recommended): To confirm the presence of functional GABA-B receptors, apply a known GABA-B agonist like baclofen (e.g., 5-10 µM) to the bath. This should induce a measurable effect, such as a hyperpolarization of the postsynaptic membrane or a reduction in neurotransmitter release.
-
Washout: Wash out the agonist by perfusing with standard aCSF until the recordings return to baseline.
-
CGP Antagonist Application: Prepare the final working concentration of the CGP compound (e.g., 1 µM CGP 55845A) in aCSF. Switch the perfusion to the aCSF containing the CGP antagonist.
-
Incubation: Allow the antagonist to perfuse and equilibrate in the tissue for a sufficient period (typically 10-15 minutes) to ensure complete receptor blockade.
-
Testing for Blockade: Re-apply the GABA-B agonist (e.g., baclofen) in the continued presence of the CGP antagonist. The effect of the agonist should be significantly reduced or completely abolished, confirming the antagonistic action of the CGP compound. Alternatively, evoke the physiological GABA-B mediated potential and observe its blockade by the CGP compound.
Visualizations
Caption: GABA-B receptor signaling pathway and points of antagonism by CGP compounds.
Caption: Experimental workflow for testing CGP antagonists in brain slice electrophysiology.
References
Application Notes and Protocols for Administration of CGP-Series GABA-B Receptor Antagonists in Rodent Studies
Disclaimer: No specific in vivo rodent studies detailing the administration of CGP-82996 were identified in the available literature. The following application notes and protocols are based on published studies of closely related and well-characterized GABA-B receptor antagonists from the same "CGP" series, including CGP-35348, CGP-36742, and CGP-51176. These protocols should serve as a valuable starting point for researchers investigating GABA-B receptor antagonism in rodents.
Introduction
This document provides detailed application notes and standardized protocols for the administration of CGP-series GABA-B receptor antagonists in rodent models. The primary mechanism of action for these compounds is the blockade of GABA-B receptors, which are G-protein coupled receptors that mediate the inhibitory effects of GABA. By antagonizing these receptors, CGP compounds can modulate various neurochemical and behavioral processes, making them valuable tools for research in areas such as depression, cognition, and epilepsy.
Data Presentation
Table 1: Summary of Intraperitoneal (i.p.) Administration of CGP Compounds in Rodent Studies
| Compound | Species | Dosage Range | Vehicle | Study Model | Key Findings |
| CGP-35348 | Mouse | 400 mg/kg | Not Specified | Locomotor Activity / Neurochemical Analysis | Antagonized baclofen-induced decrease in locomotor activity and increase in forebrain dopamine.[1] |
| CGP-36742 | Mouse | Not Specified | Not Specified | Forced Swim Test | Exhibited antidepressant-like activity.[2] |
| CGP-36742 | Rat | Not Specified | Not Specified | Olfactory Bulbectomy | Effective in a model of depression.[2] |
| CGP-51176 | Mouse | Not Specified | Not Specified | Forced Swim Test | Showed antidepressant-like activity.[2] |
| CGP-51176 | Rat | Not Specified | Saline | Chronic Mild Stress | Effective in a model of depression.[2][3] |
Table 2: Summary of Intracerebroventricular (i.c.v.) Administration of CGP-35348 in Rodent Studies
| Compound | Species | Dosage Range | Vehicle | Study Model | Key Findings |
| CGP-35348 | Mouse | 0.5 - 2.5 µg per mouse | Not Specified | Hot Plate & Rota-rod Tests | Prevented baclofen-induced antinociception and motor impairment.[4] |
| CGP-35348 | Rat | 25 µg per rat | Not Specified | Paw Pressure Test | Prevented baclofen-induced antinociception.[4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of CGP Compounds for Behavioral Studies in Mice
Objective: To assess the behavioral effects of a CGP-series GABA-B receptor antagonist.
Materials:
-
CGP compound (e.g., CGP-35348, CGP-36742, CGP-51176)
-
Sterile saline solution (0.9% NaCl)
-
1 ml syringes with 25-27 gauge needles
-
Male Albino Swiss mice (22-26 g)[3]
-
Appropriate behavioral apparatus (e.g., forced swim test cylinder, open field arena)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a fresh solution of the CGP compound in sterile saline. The concentration should be calculated based on the desired dose and an injection volume of 10 ml/kg body weight.[3]
-
For example, for a 400 mg/kg dose in a 25 g mouse, the mouse will receive 10 mg of the compound in 0.25 ml of saline. The solution concentration would be 40 mg/ml.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary depending on the compound's solubility.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately before injection.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the dosing solution intraperitoneally.
-
-
Behavioral Testing:
-
The timing of behavioral testing post-injection is critical and should be determined based on the pharmacokinetic profile of the specific CGP compound, if known. In the absence of this data, a 30-60 minute pre-treatment time is a common starting point.
-
Conduct the behavioral test according to the established protocol for that specific assay (e.g., a 6-minute forced swim test).
-
-
Data Analysis:
-
Record and analyze the relevant behavioral parameters (e.g., immobility time in the forced swim test, distance traveled in the open field).
-
Compare the results between the vehicle-treated control group and the CGP-treated groups using appropriate statistical methods.
-
Protocol 2: Chronic Intraperitoneal (i.p.) Administration in a Rat Model of Depression (Chronic Mild Stress)
Objective: To evaluate the antidepressant-like effects of a CGP-series GABA-B receptor antagonist following chronic administration.
Materials:
-
CGP compound (e.g., CGP-51176)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles appropriate for rats (e.g., 23-25 gauge)
-
Male Wistar rats (200-250 g)[3]
-
Chronic Mild Stress (CMS) paradigm equipment
Procedure:
-
Chronic Mild Stress Paradigm:
-
Subject the rats to a variable sequence of mild stressors over a period of several weeks (e.g., 5 weeks) to induce a depressive-like state.[3] Common stressors include periods of food and water deprivation, cage tilt, soiled cage, and altered light/dark cycles.
-
-
Drug Administration:
-
Assessment of Depressive-like Behavior:
-
Monitor anhedonia, a core symptom of depression, using a sucrose preference test. This is typically done weekly.
-
Other behavioral tests, such as the forced swim test or open field test, can also be conducted at the end of the treatment period.
-
-
Data Analysis:
-
Analyze the sucrose preference data over time to assess the reversal of anhedonia by the CGP compound.
-
Compare the results of other behavioral tests between the different treatment groups.
-
Visualizations
Caption: Signaling pathway of GABA-B receptor antagonism by CGP compounds.
Caption: General experimental workflow for rodent studies with CGP compounds.
References
- 1. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of CGP-82996
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-82996, with the chemical name 5-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-N-(pyridin-4-yl)pyrimidin-4-amine, is a small molecule of interest in pharmacological research. To facilitate its study in various biological systems, including target engagement, pharmacokinetic, and pharmacodynamic assessments, isotopic labeling is a crucial tool. This document provides detailed protocols for the radiolabeling of this compound with Carbon-14 ([¹⁴C]) and Tritium ([³H]), two commonly used isotopes in drug development.[1] The choice between [¹⁴C] and [³H] depends on the specific experimental needs, with [¹⁴C] offering high metabolic stability and a long half-life, making it suitable for long-term studies, while [³H] provides higher specific activity, which is advantageous for receptor binding assays.
Chemical Structure of this compound
IUPAC Name: 5-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-N-(pyridin-4-yl)pyrimidin-4-amine
Chemical Formula: C₂₀H₂₁ClN₆
Molecular Weight: 392.88 g/mol
Structure:
Radiolabeling Strategies
Based on the structure of this compound, several positions are amenable to radiolabeling. The proposed strategies focus on late-stage labeling to maximize the incorporation of the radioisotope into the final compound.
-
Carbon-14 Labeling: The metabolically stable chlorophenyl ring is an ideal position for [¹⁴C] labeling. This can be achieved by utilizing a [¹⁴C]-labeled precursor during the synthesis of the pyrimidine core.
-
Tritium Labeling: The aromatic protons on the chlorophenyl or pyridinyl rings are suitable for tritiation via catalytic hydrogen isotope exchange.
Experimental Protocols
Protocol 1: [¹⁴C] Labeling of this compound
This protocol describes a potential synthetic route for the introduction of a ¹⁴C label into the chlorophenyl ring of this compound. The synthesis is adapted from general methods for the preparation of 2,4-disubstituted 5-arylpyrimidines.[2][3]
Workflow for [¹⁴C]-CGP-82996 Synthesis
Caption: Synthetic workflow for the preparation of [¹⁴C]-CGP-82996.
Materials:
-
[U-¹⁴C]-4-Chlorobenzaldehyde (specific activity ≥ 50 mCi/mmol)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Phosphorus oxychloride (POCl₃)
-
4-Aminopyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and purification equipment (HPLC)
Procedure:
-
Synthesis of Ethyl [¹⁴C]-3-(4-chlorophenyl)acrylate: To a stirred suspension of NaH in anhydrous THF, add triethyl phosphonoacetate dropwise at 0°C. After stirring for 30 minutes, add a solution of [U-¹⁴C]-4-chlorobenzaldehyde in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain ethyl [¹⁴C]-3-(4-chlorophenyl)acrylate.
-
Synthesis of [¹⁴C]-2-Amino-5-(4-chlorophenyl)pyrimidin-4-ol: To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir for 1 hour. Add the [¹⁴C]-labeled acrylate from the previous step and reflux the mixture for 24 hours. Cool the reaction, acidify with acetic acid, and collect the precipitate by filtration.
-
Synthesis of [¹⁴C]-2-Amino-4-chloro-5-(4-chlorophenyl)pyrimidine: Treat the pyrimidin-4-ol with phosphorus oxychloride and heat at 110°C for 4 hours. Carefully quench the reaction with ice water and neutralize with a sodium bicarbonate solution. Extract the product with ethyl acetate and purify by column chromatography.
-
Synthesis of [¹⁴C]-N-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)pyridin-4-amine: In a sealed tube, combine the chloropyrimidine, 4-aminopyridine, and DIPEA in n-butanol. Heat the mixture at 120°C for 16 hours. After cooling, purify the product by column chromatography.
-
Synthesis of [¹⁴C]-CGP-82996: In a glovebox, combine the product from the previous step, 1-methylpiperazine, Pd₂(dba)₃, BINAP, and NaOtBu in anhydrous toluene. Degas the mixture and heat at 100°C for 12 hours. After cooling, filter the reaction mixture and purify by preparative HPLC to yield [¹⁴C]-CGP-82996.
Quality Control:
-
Radiochemical Purity: Determined by HPLC with radiometric detection.
-
Specific Activity: Determined by liquid scintillation counting and UV-Vis spectrophotometry.
-
Identity Confirmation: Mass spectrometry and co-elution with a non-labeled standard on HPLC.
Protocol 2: [³H] Labeling of this compound
This protocol describes the tritiation of this compound via a palladium-catalyzed hydrogen isotope exchange on the chlorophenyl ring. This method allows for late-stage labeling of the parent molecule.
Workflow for [³H]-CGP-82996 Synthesis
Caption: Synthetic workflow for the preparation of [³H]-CGP-82996.
Materials:
-
This compound (non-labeled)
-
Palladium on carbon (10% Pd/C)
-
Tritium gas (³H₂)
-
Anhydrous Dioxane
-
Tritiating manifold and associated safety equipment
-
Standard laboratory glassware and purification equipment (HPLC)
Procedure:
-
Preparation: In a reaction vessel suitable for tritiation, dissolve this compound in anhydrous dioxane. Add 10% Pd/C catalyst.
-
Tritiation: Connect the reaction vessel to a tritiating manifold. Freeze-pump-thaw the mixture three times to remove dissolved gases. Introduce tritium gas into the vessel and stir the reaction at room temperature for 24 hours.
-
Work-up: After the reaction, remove the excess tritium gas according to safety protocols. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product by preparative HPLC to isolate [³H]-CGP-82996.
Quality Control:
-
Radiochemical Purity: Determined by HPLC with radiometric detection.
-
Specific Activity: Determined by liquid scintillation counting and UV-Vis spectrophotometry.
-
Identity Confirmation: Mass spectrometry and co-elution with a non-labeled standard on HPLC.
-
Label Position: Can be determined by ³H-NMR if required.
Data Presentation
The following tables summarize typical quantitative data expected from the radiolabeling of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Quantitative Data for [¹⁴C]-CGP-82996
| Parameter | Typical Value |
| Radiochemical Yield | 15-25% |
| Radiochemical Purity | >98% |
| Specific Activity | 50-60 mCi/mmol |
| Molar Activity | 1.85-2.22 GBq/mmol |
Table 2: Quantitative Data for [³H]-CGP-82996
| Parameter | Typical Value |
| Radiochemical Yield | 20-40% |
| Radiochemical Purity | >98% |
| Specific Activity | 20-30 Ci/mmol |
| Molar Activity | 740-1110 GBq/mmol |
Application of Radiolabeled this compound
Radiolabeled this compound can be utilized in a variety of in vitro and in vivo studies to characterize its pharmacological properties.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound in a cellular context.
In Vitro Applications:
-
Receptor Binding Assays: [³H]-CGP-82996, with its high specific activity, is well-suited for saturation and competitive binding assays to determine binding affinity (Kd) and inhibitor constants (Ki) for its target receptor.
-
Enzyme Inhibition Assays: Both [¹⁴C]- and [³H]-labeled this compound can be used in kinase inhibition assays to determine the IC₅₀ value against its target kinase.
-
Cellular Uptake and Efflux Studies: Radiolabeled this compound can be used to quantify its transport across cell membranes in various cell lines.
In Vivo Applications:
-
Pharmacokinetic Studies: Following administration of [¹⁴C]- or [³H]-CGP-82996 to laboratory animals, blood and tissue samples can be analyzed to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Biodistribution Studies: The distribution of the radiolabeled compound in different organs and tissues can be visualized and quantified using techniques like whole-body autoradiography or by dissecting tissues and measuring radioactivity.
-
Target Engagement Studies: In animal models, the occupancy of the target receptor or enzyme by this compound can be assessed by ex vivo analysis of tissues after administration of the radiolabeled compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the radiolabeling of this compound with Carbon-14 and Tritium. The choice of isotope and labeling strategy should be guided by the specific research objectives. The availability of radiolabeled this compound will enable detailed investigation of its mechanism of action and its fate in biological systems, thereby supporting its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 36742 in Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of CGP 36742, a selective GABA-B receptor antagonist, in behavioral studies in mice. While the initial topic of interest was CGP-82996, a thorough literature search revealed a lack of specific data for this compound. Therefore, this document focuses on the well-characterized and structurally related compound, CGP 36742, which has demonstrated efficacy in rodent models of anxiety and depression.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its B-type receptors (GABA-B) are implicated in the modulation of neuronal excitability. Antagonism of these receptors has been shown to produce anxiolytic- and antidepressant-like effects, making compounds like CGP 36742 valuable tools for neuroscience research and drug discovery.
This document outlines the mechanism of action of GABA-B receptor antagonists, provides detailed protocols for key behavioral assays, and presents available quantitative data on the effects of CGP 36742 in mice.
Mechanism of Action: GABA-B Receptor Antagonism
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[1] In their active state, bound by GABA, these receptors inhibit adenylyl cyclase and modulate ion channels, leading to a decrease in neuronal excitability.[1]
Signaling Pathway of GABA-B Receptor Antagonism:
CGP 36742 acts as a competitive antagonist at the GABA-B receptor. By blocking the binding of GABA, it prevents the activation of the downstream signaling cascade. This disinhibition leads to an increase in neuronal excitability and neurotransmitter release.
Caption: Antagonism of pre- and postsynaptic GABA-B receptors by CGP 36742.
Data Presentation
The following tables summarize the quantitative effects of CGP 36742 in various behavioral paradigms in mice.
Table 1: Effect of CGP 36742 in the Forced Swim Test in Mice [2][3]
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, mean ± SEM) |
| Vehicle | - | 185 ± 10 |
| CGP 36742 | 10 | 126 ± 12 |
| CGP 36742 | 30 | 111 ± 15** |
| Imipramine (Control) | 30 | 146 ± 8 |
| *p<0.05, **p<0.01 vs. vehicle-treated control group |
Table 2: Effect of CGP 36742 on Spontaneous Locomotor Activity in Mice [2]
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (counts, mean ± SEM) |
| Vehicle | - | 3500 ± 300 |
| CGP 36742 | 10 | 3600 ± 250 |
| CGP 36742 | 30 | 3450 ± 280 |
Table 3: Reported Anxiolytic-like Activity of CGP 36742 in Rodent Models [4]
| Behavioral Test | Species | Dose (mg/kg) | Observed Effect |
| Elevated Plus-Maze | Rodent | 30 | Active (Anxiolytic-like) |
| Four-Plate Test | Rodent | 30 | Active (Anxiolytic-like) |
| Conflict Drinking Test | Rodent | 30 | Active (Anxiolytic-like) |
Note: Specific quantitative data for the elevated plus-maze, four-plate test, and conflict drinking test with CGP 36742 in mice were not available in the searched literature. The table indicates that the compound was found to be active in these tests in rodents at the specified dose.
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Elevated Plus-Maze (EPM) Test
This test is used to assess anxiety-like behavior in mice by capitalizing on their natural aversion to open and elevated spaces.
Experimental Workflow:
Caption: Workflow for the Elevated Plus-Maze test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer CGP 36742 or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the amount of time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Four-Plate Test
This test assesses anxiety by measuring the suppression of exploratory behavior by a mild electric footshock.[4][5]
Experimental Workflow:
Caption: Workflow for the Four-Plate Test.
Protocol:
-
Apparatus: A box with a floor divided into four metal plates.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer CGP 36742 or vehicle i.p. 30 minutes before testing.
-
Procedure:
-
Place the mouse onto one of the plates.
-
When the mouse crosses to a different plate, a mild, brief electric shock is delivered through the floor plates.
-
The number of punished crossings is recorded for a set period, typically 1 minute.
-
-
Data Analysis:
-
An increase in the number of punished crossings is indicative of an anxiolytic-like effect.
-
Vogel Conflict Drinking Test
This test is based on the principle that thirsty animals will suppress their drinking behavior when it is paired with a mild electric shock. Anxiolytic compounds reduce this suppression.[6][7]
Experimental Workflow:
Caption: Workflow for the Vogel Conflict Drinking Test.
Protocol:
-
Apparatus: A testing chamber with a drinking spout connected to a shock generator and a lick counter.
-
Water Deprivation: Mice are typically water-deprived for 24 hours prior to the test to motivate drinking.
-
Drug Administration: Administer CGP 36742 or vehicle i.p. 30 minutes before the test session.
-
Procedure:
-
Place the mouse in the chamber.
-
After a set number of licks from the spout (e.g., every 20th lick), a mild electric shock is delivered.
-
The session duration is typically 3 minutes.
-
-
Data Analysis:
-
The primary measure is the number of shocks received (or the number of punished licks).
-
An anxiolytic-like effect is indicated by a significant increase in the number of shocks the animals are willing to take to drink, compared to the control group.
-
Conclusion
CGP 36742 is a valuable pharmacological tool for investigating the role of the GABA-B receptor system in behavioral paradigms relevant to anxiety and depression in mice. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust behavioral studies. It is recommended that dose-response studies be conducted to determine the optimal concentration of CGP 36742 for specific experimental conditions. Furthermore, the inclusion of appropriate positive controls (e.g., diazepam for anxiety tests) is crucial for the validation of experimental findings.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The four-plates test: anxiolytic or analgesic paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of antidepressants after acute administration in a four-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following CGP-82996 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-82996 is hypothesized to be a selective antagonist of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. These receptors are involved in a wide array of physiological and pathological processes, including synaptic plasticity, pain perception, and epilepsy. As heterodimers of GABA-B1 and GABA-B2 subunits, their activation leads to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channel conductivities.[1][2][3][4] The use of a GABA-B receptor antagonist such as this compound is a critical tool for elucidating the role of this receptor system in various neurological functions and diseases.
This document provides a detailed protocol for performing immunohistochemistry (IHC) on tissue samples following treatment with this compound. The primary application of this protocol is to investigate the effects of this compound on the expression and localization of GABA-B receptor subunits and downstream signaling molecules.
Data Presentation
Quantitative analysis of immunohistochemical staining is crucial for obtaining objective and reproducible data. Below are template tables for organizing and presenting quantitative data obtained from IHC experiments after this compound treatment.
Table 1: Quantification of GABA-B Receptor Subunit Immunoreactivity
| Treatment Group | Brain Region | GABA-B1a/b Mean Staining Intensity (Arbitrary Units) | GABA-B2 Mean Staining Intensity (Arbitrary Units) | Percentage of GABA-B1a/b Positive Cells | Percentage of GABA-B2 Positive Cells |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
Table 2: Analysis of Downstream Signaling Markers
| Treatment Group | Brain Region | p-Akt (Ser473) Positive Cells per mm² | p-CREB (Ser133) Positive Cells per mm² | c-Fos Positive Cells per mm² | |---|---|---|---| | Vehicle Control | | | | | this compound (Dose 1) | | | | | this compound (Dose 2) | | | | | this compound (Dose 3) | | | |
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for immunohistochemistry on paraffin-embedded tissue sections.
Materials and Reagents:
-
Tissue samples treated with vehicle or this compound
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Ethanol (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Coated microscope slides
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies (e.g., rabbit anti-GABA-B1, mouse anti-GABA-B2)
-
Biotinylated secondary antibodies (e.g., goat anti-rabbit IgG, goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified incubation chamber
Protocol Steps:
-
Tissue Fixation and Processing:
-
Immediately following euthanasia and tissue harvesting, immerse tissue samples in 4% PFA for 24 hours at 4°C.
-
Dehydrate the fixed tissue by sequential immersion in 70%, 80%, 95%, and 100% ethanol.
-
Clear the tissue in xylene and embed in paraffin wax.
-
-
Sectioning and Mounting:
-
Cut 5-10 µm thick sections using a microtome.
-
Float the sections in a warm water bath and mount them onto coated microscope slides.
-
Dry the slides overnight at 37°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the buffer to 95-100°C for 20-30 minutes. Microwave or a water bath can be used.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Immunohistochemical Staining:
-
Blocking: Incubate sections in blocking buffer for 1-2 hours at room temperature in a humidified chamber to minimize non-specific binding.
-
Primary Antibody Incubation: Drain the blocking buffer and incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash the sections with PBS and incubate with ABC reagent for 30-60 minutes at room temperature.
-
Visualization: Wash the sections with PBS and apply the DAB substrate solution until the desired brown color develops. Monitor under a microscope.
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.
-
Mandatory Visualizations
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Caption: Immunohistochemistry experimental workflow.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
Application Note & Protocols: Measuring Brain Penetration of CNS Drug Candidates, with a Focus on GABA B Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in treating CNS disorders, it must be able to cross the BBB in sufficient concentrations to reach its therapeutic target. Therefore, accurately measuring the brain penetration of a drug candidate is a critical step in the development of novel CNS therapies.
This document outlines key in vivo and in vitro methodologies to assess the brain penetration of a compound, exemplified by a hypothetical GABA B receptor antagonist. Key parameters to be determined include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the most accurate predictor of target engagement in the CNS.[1]
Key Quantitative Parameters for Brain Penetration
The extent of brain penetration is typically quantified by the following parameters, which are summarized in the table below.
| Parameter | Description | Formula | Significance |
| Kp | Brain-to-Plasma Ratio: The ratio of the total concentration of a drug in the brain to the total concentration in the plasma at a specific time point or at steady state. | Kp = Cbrain / Cplasma | Provides a basic measure of the drug's ability to cross the BBB and accumulate in the brain tissue. |
| fu,plasma | Fraction Unbound in Plasma: The fraction of the drug that is not bound to plasma proteins. | Only the unbound fraction is generally available to cross the BBB. | |
| fu,brain | Fraction Unbound in Brain: The fraction of the drug that is not bound to brain tissue components. | Represents the fraction of the drug in the brain interstitial fluid that is available to interact with its target. | |
| Kp,uu | Unbound Brain-to-Unbound Plasma Ratio: The ratio of the unbound concentration of a drug in the brain to the unbound concentration in the plasma.[1] | Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma) | Considered the gold standard for assessing brain penetration as it reflects the concentration gradient of the pharmacologically active species. A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry. A value significantly less than 1 may indicate active efflux, while a value greater than 1 can suggest active influx. |
| Efflux Ratio (ER) | In Vitro Measure of Active Transport: The ratio of drug transport in the basal-to-apical direction versus the apical-to-basal direction across a cell monolayer expressing efflux transporters (e.g., P-glycoprotein).[2] | ER = Papp (B-A) / Papp (A-B) | An ER greater than 2 is often indicative of a substrate for active efflux, which can limit brain penetration.[2] |
Experimental Protocols
In Vivo Brain Penetration Study in Rodents
This protocol describes a typical in vivo experiment to determine the Kp and Kp,uu of a compound in rodents.
Materials:
-
Test compound (e.g., hypothetical GABA B receptor antagonist)
-
Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Homogenizer for brain tissue
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Dosing: Administer the test compound to a cohort of rodents at a predetermined dose and route (e.g., intravenous, oral).
-
Sample Collection: At various time points post-dosing (e.g., 0.5, 1, 2, 4, and 8 hours), anesthetize a subset of animals.
-
Blood Collection: Collect a blood sample via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Collection: Perfuse the animal with saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain: Weigh the brain and homogenize it in a suitable buffer. Store the brain homogenate at -80°C until analysis.
-
-
Drug Quantification: Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the Kp at each time point by dividing the brain concentration by the plasma concentration.
-
Determine the fraction unbound in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis (see Protocol 3.2).
-
Calculate the Kp,uu using the formula provided in the table above.
-
In Vitro Plasma and Brain Tissue Binding Assay (Equilibrium Dialysis)
This protocol determines the fraction of a drug that is unbound in plasma and brain homogenate.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (with appropriate molecular weight cutoff)
-
Plasma and brain homogenate from the same species used in the in vivo study
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Preparation: Spike the plasma and brain homogenate with the test compound at a known concentration.
-
Dialysis Setup: Add the spiked plasma or brain homogenate to one chamber of the dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Incubation: Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the plasma/brain homogenate chamber and the buffer chamber.
-
Drug Quantification: Determine the concentration of the test compound in both chambers using a validated analytical method.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma or brain homogenate chamber
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Brain Penetration Assessment
Caption: Workflow for determining in vivo brain penetration.
Illustrative Signaling Pathway for a GABA B Receptor Antagonist
Caption: Simplified GABA B receptor signaling pathway.
References
Troubleshooting & Optimization
CGP-82996 solubility issues and solutions
Welcome to the technical support center for CGP-82996. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound, with a focus on addressing potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as CINK4, is a pharmacological inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It plays a crucial role in cell cycle regulation and is utilized in cancer research to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: I am observing that this compound is not dissolving completely in DMSO. What steps can I take?
A3: If you are encountering solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its effectiveness as a solvent.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This can help increase the solubility of the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in the dissolution process by breaking down any compound aggregates.
-
Vortexing: After warming or sonication, vortex the solution vigorously for 1-2 minutes to ensure it is well-mixed.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for many compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent-induced toxicity and precipitation.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium.
-
Thorough Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the aqueous medium to facilitate its dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
Troubleshooting Guide
This guide provides a structured approach to addressing common solubility challenges with this compound.
Problem: Precipitate observed in the DMSO stock solution.
| Potential Cause | Suggested Solution | Expected Outcome |
| Concentration exceeds solubility | Prepare a more dilute stock solution (e.g., 5 mM instead of 10 mM). | The compound dissolves completely at a lower concentration. |
| Hygroscopic DMSO | Use a fresh, unopened vial of anhydrous, high-purity DMSO. | The compound readily dissolves in the fresh, water-free solvent. |
| Insufficient mixing | Vortex vigorously for 2-3 minutes and/or sonicate for 15-20 minutes. | The compound fully dissolves, resulting in a clear solution. |
Problem: Precipitate forms upon dilution in aqueous media.
| Potential Cause | Suggested Solution | Expected Outcome | | :--- | :--- | | "Fall-out" due to low aqueous solubility | Decrease the final concentration of the compound in the media. Perform serial dilutions. Ensure the final DMSO concentration is <0.5%. | A clear working solution is achieved with no visible precipitate. | | Interaction with media components | Test the solubility in a simpler buffer (e.g., PBS) first. If soluble, media components may be the issue. | Identification of incompatible media components. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 456.58 g/mol )[3]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.57 mg of this compound.
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If particles are still visible, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Inspection and Storage: Once the solution is clear, it is ready for use. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Illustrative Solubility Data
The following table provides hypothetical solubility data for this compound in various solvents for illustrative purposes. Actual solubility may vary.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | > 20 | > 43.8 |
| Ethanol | < 1 | < 2.2 |
| Water | Insoluble | Insoluble |
| PBS (pH 7.4) | Insoluble | Insoluble |
Visualizations
Signaling Pathway of this compound (CDK4/6 Inhibition)
Caption: Mechanism of this compound induced G1 cell cycle arrest.
Experimental Workflow for Dissolving a Poorly Soluble Compound
Caption: A stepwise workflow for dissolving poorly soluble compounds.
References
Optimizing CGP-82996 dosage for minimal side effects
Technical Support Center: CGP-82996
Welcome to the technical resource center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in optimizing this compound dosage and minimizing side effects during your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the GABA-B receptor. GABA (Gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[1][2] By blocking these receptors, this compound inhibits the action of GABA, leading to an increase in neuronal excitability.[1] This makes it a valuable tool for studying GABAergic neurotransmission and its role in various neurological and psychiatric models.
Q2: What are the typical dose ranges for this compound in rodent studies?
A2: The effective dose of this compound can vary significantly based on the animal model, administration route, and the specific research question. Based on available literature for similar GABA-B antagonists like CGP 35348, intraperitoneal (i.p.) doses in rats can range from 12.5 mg/kg to 300 mg/kg.[3] Moderate effects on postsynaptic GABA-B receptors have been observed at 30 mg/kg, with nearly complete antagonism at 100 mg/kg.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the potential side effects of this compound administration, and how can they be monitored?
A3: As a GABA-B antagonist, this compound increases neuronal excitability, which can lead to CNS-related side effects. At higher doses (>300 mg/kg for the similar compound CGP 35348), side effects such as ataxia have been observed in rats.[3] Monitoring for side effects is critical and can be accomplished using a Functional Observational Battery (FOB) or Irwin test.[4][5] Key indicators to monitor in rodents include:
-
Behavioral Changes: Increased vocalization, hunched posture, changes in arousal or reactivity.[4]
-
Motor Function: Ataxia, decreased grip strength, impaired motor coordination (e.g., using a rotarod test), and changes in spontaneous locomotor activity.[4][6][7]
-
Autonomic Signs: Changes in body temperature.[4]
-
General Health: Decreased body weight or food consumption.[4]
Continuous home cage monitoring can also provide more sensitive detection of adverse effects compared to standard observational snapshots.[8]
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug preparation or administration.
-
Troubleshooting Steps:
-
Ensure this compound is fully solubilized in the vehicle before each administration.
-
Standardize the administration route and technique (e.g., i.p., i.v.) across all subjects.
-
Verify the accuracy of dosing calculations and the calibration of your equipment.
-
Prepare fresh solutions for each experiment to avoid degradation.
-
Issue 2: Unexpected animal mortality or severe adverse events.
-
Possible Cause: The initial dose is too high for the specific animal strain, age, or model.
-
Troubleshooting Steps:
-
Immediately halt the experiment and perform a necropsy if possible to investigate the cause of death.
-
Redesign the study to start with a much lower dose (e.g., 1-5 mg/kg) and perform a careful dose-escalation study.
-
Thoroughly review the literature for established dosage ranges in similar models.
-
Enhance monitoring frequency for signs of distress, particularly within the first few hours post-administration.
-
Issue 3: Lack of a discernible effect at the administered dose.
-
Possible Cause: The dose is too low, poor bioavailability, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Confirm the potency and purity of your this compound compound.
-
Increase the dose systematically.
-
Consider an alternative route of administration that may offer better bioavailability (e.g., intravenous vs. intraperitoneal).
-
Measure the compound's concentration in plasma or brain tissue to confirm CNS penetration and exposure.
-
Data Presentation
Table 1: Dosage and Effects of a Representative GABA-B Antagonist (CGP 35348) in Rats
| Dosage (i.p.) | Observed Effect on GABA-B Receptors | Observed Side Effects |
| 30 mg/kg | Moderate antagonism of postsynaptic receptors | Minimal to none reported |
| 100 mg/kg | Almost complete antagonism | Minimal to none reported |
| >300 mg/kg | Not specified | Ataxia |
| (Data synthesized from Olpe et al., 1990, as cited in[3]) |
Experimental Protocols
Protocol 1: In Vivo Assessment of CNS Side Effects using a Functional Observational Battery (FOB)
This protocol is a standard method to screen for neurological and behavioral side effects.[4][5]
-
1. Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before testing begins.
-
2. Baseline Observation: Before dosing, perform a baseline FOB assessment for each animal. Record observations for:
-
Home Cage: Posture, activity level, any stereotypic behaviors.
-
Handling: Ease of removal from cage, muscle tone, reactivity to handling.
-
Open Field: Transfer the animal to a novel open field arena (approx. 40x40 cm) for 5 minutes. Record locomotor activity (line crossings), rearing frequency, and any unusual behaviors (e.g., tremors, convulsions).[4]
-
Sensory/Motor Reflexes: Assess righting reflex, pinna reflex, and corneal reflex.
-
Physiological Measures: Record baseline body temperature and body weight.
-
-
3. Dosing: Administer this compound or vehicle control via the chosen route (e.g., i.p.).
-
4. Post-Dose Observation: Repeat the full FOB assessment at predetermined time points (e.g., 30, 60, 120, and 240 minutes) post-administration to capture peak effects and duration.
-
5. Data Analysis: Compare post-dose observations to baseline for each animal and compare the drug-treated group to the vehicle control group. Statistically analyze quantitative data (e.g., locomotor activity, body temperature).
Protocol 2: Radioligand Binding Assay to Determine IC₅₀
This protocol determines the concentration of this compound required to displace 50% of a radiolabeled ligand from GABA-B receptors.[1][9]
-
1. Membrane Preparation: Prepare cell membranes from rat brain tissue or cells expressing GABA-B receptors.[9]
-
2. Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]GABA).
-
Non-Specific Binding: Membrane preparation + radioligand + excess unlabeled GABA.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
3. Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
4. Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold assay buffer.[1]
-
5. Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
6. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Visualizations
Caption: Mechanism of this compound as a GABA-B receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 3. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 5. biomere.com [biomere.com]
- 6. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GABA-B Antagonists in Patch-Clamp Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing phosphinic acid-based GABA-B receptor antagonists, such as compounds from the CGP series, in patch-clamp experiments. Given the limited specific public information on CGP-82996, this document focuses on the broader class of phosphinic acid-derived GABA-B antagonists, offering general guidance applicable to these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phosphinic acid-based GABA-B antagonists?
Phosphinic acid analogues of GABA act as competitive antagonists at GABA-B receptors.[1][2] They bind to the receptor but do not activate it, thereby blocking the effects of the endogenous agonist GABA and other GABA-B agonists like baclofen.[1] This antagonism occurs at both presynaptic and postsynaptic GABA-B receptors, affecting neurotransmitter release and postsynaptic membrane potential, respectively.[1]
Q2: I am not seeing any effect of my GABA-B antagonist. What are the possible reasons?
There are several potential reasons for a lack of antagonist effect:
-
Incorrect Concentration: The antagonist concentration may be too low to effectively compete with the agonist. It's crucial to use a concentration that is appropriate for the specific compound and the concentration of the agonist being used.
-
Solubility Issues: The compound may not be fully dissolved in the artificial cerebrospinal fluid (aCSF). Poor solubility can lead to a lower effective concentration at the receptor.
-
Stability Problems: The antagonist may degrade in the experimental solution over time. It is advisable to prepare fresh solutions for each experiment.
-
Inactive Compound: The batch of the antagonist may be inactive. If possible, test a new batch or a different, well-characterized GABA-B antagonist.
-
No Endogenous GABA-B Receptor Activation: In some preparations or under certain experimental conditions, there may be little to no tonic activation of GABA-B receptors. In such cases, the application of an antagonist alone will not produce a noticeable effect. The effect of the antagonist is best observed by its ability to block the response to an exogenously applied GABA-B agonist.
Q3: My patch-clamp recording becomes unstable after applying the GABA-B antagonist. What should I do?
Recording instability can arise from several factors:
-
High Antagonist Concentration: Very high concentrations of some pharmacological agents can have non-specific effects on the cell membrane or other ion channels, leading to instability. Try reducing the concentration to the lowest effective level.
-
Solvent Effects: If the antagonist is dissolved in a solvent like DMSO, the final concentration of the solvent in the aCSF might be high enough to affect cell health and recording stability. Ensure the final solvent concentration is minimal (typically <0.1%).
-
pH or Osmolarity Changes: The addition of the antagonist or its solvent should not significantly alter the pH or osmolarity of the aCSF. Verify these parameters after adding the compound.
-
General Recording Instability: The instability may be unrelated to the antagonist itself. Refer to standard patch-clamp troubleshooting procedures for issues like seal degradation, electrode drift, or problems with the perfusion system.[3]
Q4: How can I be sure the effects I'm seeing are specific to GABA-B receptor antagonism?
To confirm the specificity of your antagonist's effects, consider the following control experiments:
-
Agonist Reversal: The primary test for a competitive antagonist is its ability to block the effect of a known GABA-B agonist (e.g., baclofen). The antagonist should reduce or abolish the agonist-induced response (e.g., a hyperpolarization or an outward current).
-
Dose-Response Relationship: Demonstrate that the antagonist's effect is concentration-dependent. Increasing concentrations of the antagonist should produce a greater blockade of the agonist response.
-
Use of a Different Antagonist: If possible, confirm your findings using a structurally different, well-established GABA-B antagonist.
-
Washout: The antagonist's effect should be reversible upon washout, with the agonist response returning to baseline levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the antagonist | Low concentration | Increase the concentration of the antagonist. |
| Poor solubility | Ensure the compound is fully dissolved. Consider using a stock solution in a suitable solvent (e.g., DMSO) and then diluting it in aCSF. Gentle warming or sonication may aid dissolution, but check for compound stability under these conditions. | |
| Compound degradation | Prepare fresh solutions for each experiment. | |
| Lack of tonic GABA-B activation | Co-apply a GABA-B agonist (e.g., baclofen) to induce a response that can then be blocked by the antagonist. | |
| Inconsistent or variable results between experiments | Inconsistent solution preparation | Prepare fresh stock and working solutions for each experiment. Ensure accurate pipetting and mixing. |
| Differences in cell health or preparation | Monitor the health of the cells or tissue slices. Use consistent dissection and recording procedures. | |
| Temperature fluctuations | Maintain a stable temperature for your recording chamber, as receptor kinetics can be temperature-dependent. | |
| Apparent non-specific effects (e.g., changes in baseline holding current unrelated to GABA-B antagonism) | High antagonist concentration | Use the lowest effective concentration. Perform a dose-response curve to determine the optimal concentration. |
| Off-target effects | Research the pharmacology of the specific antagonist for known off-target effects. If available, use a more selective antagonist. | |
| Solvent effects | Keep the final concentration of any solvent (e.g., DMSO) as low as possible (ideally <0.1%). Run a vehicle control experiment with the solvent alone. |
Experimental Protocols & Data
General Protocol for Testing a GABA-B Antagonist in Whole-Cell Patch-Clamp
-
Solution Preparation:
-
Prepare standard artificial cerebrospinal fluid (aCSF) and internal pipette solution.
-
Prepare a concentrated stock solution of the GABA-B antagonist in an appropriate solvent (e.g., DMSO or water).
-
On the day of the experiment, dilute the stock solution into the aCSF to the desired final working concentration. Ensure the final solvent concentration is minimal.
-
Prepare a solution of a GABA-B agonist (e.g., baclofen) in aCSF.
-
-
Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp recording from the neuron of interest.
-
Allow the recording to stabilize for several minutes.
-
Establish a baseline by perfusing the cell with standard aCSF.
-
Apply the GABA-B agonist to elicit a response (e.g., a hyperpolarization in current-clamp or an outward current in voltage-clamp).
-
Wash out the agonist and allow the cell to return to baseline.
-
Perfuse the cell with the aCSF containing the GABA-B antagonist for several minutes.
-
Co-apply the GABA-B agonist in the continued presence of the antagonist and observe the response. A reduction or block of the agonist-induced response indicates antagonist activity.
-
Wash out both the antagonist and agonist to check for reversibility.
-
Quantitative Data for Common GABA-B Antagonists
| Compound | Receptor Target | Reported IC50 / Effective Concentration | Notes |
| CGP 35348 | GABA-B | 0.5 mM (to block baclofen-evoked effects)[4] | A commonly used GABA-B antagonist. |
| CGP 55845 | GABA-B | 50 nM - 1 µM[5] | A potent GABA-B antagonist. |
| CGP 36742 | GABA-B | 62 µM (at GABA-C receptors, also a GABA-B antagonist)[2] | Orally active GABA-B antagonist.[2] |
Visualizations
Caption: Mechanism of GABA-B receptor antagonism.
Caption: Troubleshooting workflow for lack of antagonist effect.
References
- 1. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct roles of GABA(A) and GABA(B) receptors in balancing and terminating persistent cortical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent CGP-82996 degradation in solution
Welcome to the technical support center for CGP-82996. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound in your stock or working solution. As a benzimidazole derivative, this compound may be susceptible to hydrolysis, photolysis, or temperature-induced degradation.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that your solution has been prepared fresh and stored correctly. For benzimidazole compounds, it is recommended to prepare fresh solutions monthly.[1]
-
Assess Storage Conditions: Long-term storage should be at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Evaluate Light Exposure: Benzimidazoles can be photosensitive in solution.[2][3] Protect solutions from light by using amber vials or wrapping containers in foil.
-
Check pH of the Solution: The stability of benzimidazole derivatives can be pH-dependent.[4] Ensure the pH of your solvent is compatible with the compound.
-
Analytical Confirmation: If possible, verify the concentration and purity of your this compound solution using an appropriate analytical method like HPLC.
-
Issue 2: Precipitation observed in the solution upon storage.
-
Possible Cause: Poor solubility or compound degradation leading to the formation of insoluble byproducts.
-
Troubleshooting Steps:
-
Review Solvent Choice: Ensure that this compound is fully soluble in the chosen solvent at the desired concentration. You may need to perform solubility tests with different solvents.
-
Consider Supersaturation: If the compound was dissolved with heating, it might precipitate out upon cooling to storage temperature. Try preparing a slightly lower concentration.
-
Check for Degradation Products: The precipitate could be a result of compound degradation. Analyze the precipitate and supernatant separately if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: Based on general guidelines for benzimidazole derivatives, it is recommended to store stock solutions of this compound at -20°C or -80°C for long-term stability.[1] For short-term storage, 2-8°C in a light-protected container is advisable.
Q2: How often should I prepare fresh solutions of this compound?
A2: To ensure consistent results, it is best practice to prepare fresh working solutions for each experiment. Stock solutions of benzimidazoles are typically stable for up to a month when stored properly at -20°C or -80°C.[1]
Q3: Is this compound sensitive to light?
A3: Many benzimidazole derivatives are known to be photosensitive when in solution.[2][3] Therefore, it is highly recommended to protect this compound solutions from light by using amber vials or by wrapping the container with aluminum foil.
Q4: What solvents are recommended for dissolving this compound?
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable way to assess the stability of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[2][3] These methods can be used to determine the concentration of the parent compound and detect the presence of any degradation products.
Data Summary
The following table summarizes the stability of benzimidazole derivatives under various conditions, which can serve as a guideline for handling this compound.
| Condition | Recommendation for this compound (based on Benzimidazole data) | Rationale |
| Long-Term Storage (Solutions) | -20°C or -80°C | Minimizes chemical degradation over extended periods.[1] |
| Short-Term Storage (Solutions) | 2°C to 8°C, protected from light | Reduces degradation for immediate use. |
| Freeze-Thaw Cycles | Minimize | Repeated cycles can accelerate degradation. |
| Light Exposure | Avoid; use amber vials or foil | Benzimidazoles can be photosensitive in solution.[2][3] |
| pH | Neutral to slightly acidic (application dependent) | Extreme pH values may promote hydrolysis.[4] |
| Solvent | High-purity, anhydrous solvents (e.g., DMSO, Ethanol) | Water content can lead to hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but overheating should be avoided.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration. Divide the solution into different storage conditions to be tested (e.g., room temperature with light, room temperature in dark, 4°C, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.
-
HPLC Analysis: Analyze the aliquots by a validated HPLC method to quantify the concentration of this compound. A C18 column is often suitable for benzimidazole compounds.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Understanding Potential Off-Target Effects of CGP-57380
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CGP-57380, a selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). Due to the high degree of similarity in nomenclature, it is a common point of confusion, but please note that the compound of interest is CGP-57380 , not CGP-82996.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP-57380?
CGP-57380 is a cell-permeable, pyrazolo-pyrimidine compound that selectively inhibits MNK1 and MNK2.[1] Its primary on-target effect is the blockade of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209.[1] This action disrupts cap-dependent mRNA translation of a subset of proteins involved in cell proliferation and survival.[2]
Q2: What are the known off-target effects of CGP-57380?
Q3: At what concentration are off-target effects more likely to be observed?
Off-target effects are generally more pronounced at higher concentrations of the inhibitor.[2] The reported IC50 for MNK1 inhibition is 2.2 µM, and for the inhibition of eIF4E phosphorylation in cellular assays, it is approximately 3 µM.[2][3] It is recommended to use the lowest effective concentration that elicits the desired on-target effect to minimize the risk of off-target binding.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
If you are observing variability in your results or cellular phenotypes that do not align with the known function of MNK1/2 inhibition, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: The first step is to verify that CGP-57380 is inhibiting its intended target in your experimental system. This can be assessed by measuring the phosphorylation status of eIF4E.
-
Perform a Dose-Response Analysis: To mitigate the potential for off-target effects, it is crucial to determine the optimal concentration of CGP-57380 for your specific cell line and experimental conditions. A dose-response experiment will help identify the lowest concentration that provides the desired level of on-target inhibition.[2]
-
Incorporate Control Experiments: To confirm that the observed phenotype is a direct result of MNK1/2 inhibition, consider the following controls:
-
Alternative Inhibitor: Utilize a structurally different MNK1/2 inhibitor to see if it phenocopies the effects of CGP-57380.[2]
-
Genetic Approach: Employ RNAi or CRISPR/Cas9 to knockdown or knockout MNK1 and/or MNK2. This genetic approach is a rigorous method to validate that the observed phenotype is on-target.[2]
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of MNK1 to determine if this reverses the observed phenotype.[2]
-
Quantitative Data Summary
The following table summarizes the known in vitro and cellular activities of CGP-57380.
| Target | Assay Type | IC50 | Reference |
| MNK1 | In Vitro Kinase Assay | 2.2 µM | [3] |
| eIF4E Phosphorylation | Cellular Assay | ~3 µM | [2] |
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-eIF4E
This protocol is used to assess the on-target activity of CGP-57380 by measuring the phosphorylation of eIF4E.
Materials:
-
Cells of interest
-
CGP-57380
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of CGP-57380 for the desired time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[2]
-
Protocol 2: In Vitro MNK1 Kinase Assay
This protocol determines the direct inhibitory effect of CGP-57380 on MNK1 activity.
Materials:
-
Recombinant active MNK1 enzyme
-
eIF4E protein (substrate)
-
CGP-57380
-
Kinase assay buffer
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine recombinant MNK1, eIF4E substrate, and varying concentrations of CGP-57380 in the kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Stop Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter to determine MNK1 activity.
Visualizations
Caption: Mechanism of action of CGP-57380.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Improving the Stability of CGP-82996 for Chronic Studies
Welcome to the technical support center for the research compound CGP-82996 (also known as CINK4 or Cdk4/6 Inhibitor IV). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound for its use in chronic in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and use of this compound formulations for long-term experiments.
Q1: My this compound formulation, initially clear, shows precipitation after a short period. What is causing this and how can I resolve it?
A1: Precipitation of this compound is likely due to its low aqueous solubility. This is a common issue with many small molecule kinase inhibitors.[1][2] The initial clear solution may be a supersaturated state that is not stable over time.
Troubleshooting Steps:
-
Re-evaluate Your Vehicle Composition: Standard aqueous vehicles like saline or phosphate-buffered saline (PBS) are generally not suitable for this compound. A co-solvent system is often necessary to maintain solubility.
-
Optimize Co-solvent Concentration: If you are already using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility upon dilution into the final dosing vehicle. However, be mindful of potential toxicity with high concentrations of organic solvents in chronic studies. It's advisable to keep the final DMSO concentration as low as possible, ideally below 10%.
-
Consider Alternative Formulation Strategies: For chronic studies, more advanced formulation approaches may be required to improve stability and bioavailability. These can include:
-
Lipid-based formulations: These can enhance the solubility of lipophilic compounds like many kinase inhibitors.[3]
-
Nanosuspensions: Reducing the particle size of the compound can improve its dissolution rate and stability in a suspension.
-
-
Sonication: Gentle sonication can help to create a more uniform and stable suspension if a solution is not achievable.
Q2: I am observing a decline in the efficacy of my this compound formulation over the course of my multi-week study. How can I determine if this is due to compound instability?
A2: A decline in efficacy can indeed be a result of the degradation of this compound in your formulation. To confirm this, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.[4][5]
Troubleshooting Steps:
-
Perform a Stability Study: Analyze your prepared formulation using a validated HPLC method at different time points (e.g., 0, 24, 48 hours, and weekly) under the same storage conditions as your experimental samples. A significant decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Review Storage Conditions: Ensure your formulation is stored appropriately. For many compounds, this means protection from light and storage at refrigerated (2-8°C) or frozen (-20°C) temperatures. However, freeze-thaw cycles can also impact stability and should be evaluated.
-
Assess Container Compatibility: The compound may adsorb to the surface of your storage container. Using low-adsorption materials like polypropylene or glass may be preferable.
Q3: There is high variability in the responses of my experimental animals to the this compound treatment. Could formulation instability be the cause?
A3: Yes, inconsistent formulation stability can lead to variable dosing and, consequently, variable biological responses.
Troubleshooting Steps:
-
Ensure Homogeneity: If you are using a suspension, ensure it is thoroughly re-suspended before each administration to guarantee each animal receives a consistent dose.
-
Fresh Preparation: If long-term stability cannot be achieved, consider preparing the formulation fresh before each administration or in smaller batches more frequently.
-
Quality Control of Formulation: Implement a routine quality control check of your formulation, even a simple visual inspection for precipitation or color change, before each use. For more rigorous control, periodic analysis by HPLC can confirm the concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CINK4 or Cdk4/6 Inhibitor IV, is a cell-permeable triaminopyrimidine compound. It functions as a pharmacological inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). By inhibiting these kinases, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known solubility properties of this compound?
A2: Based on available data, this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Its aqueous solubility is low.
Q3: What are the recommended storage conditions for the solid compound and stock solutions?
A3: The solid powder form of this compound should be stored at -20°C. Stock solutions in solvents like DMSO can be stored at -20°C and are reported to be stable for up to three months. However, for aqueous-based formulations for in vivo use, the stability will be significantly lower and needs to be determined experimentally.
Q4: How can I prepare a formulation of this compound for a chronic in vivo study?
A4: Due to its poor water solubility, a multi-step process is generally required:
-
Initial Solubilization: Dissolve the required amount of this compound powder in a minimal amount of a suitable organic solvent, such as DMSO.
-
Vehicle Preparation: Prepare the final dosing vehicle. This may be a co-solvent system (e.g., a mixture of PEG400, Tween 80, and saline) or a lipid-based vehicle.
-
Dilution: Slowly add the DMSO stock solution to the dosing vehicle while vortexing or stirring to prevent precipitation.
-
Final Formulation: The final formulation may be a clear solution or a fine suspension. For suspensions, ensure it is homogenous before administration.
Q5: How can I test the stability of my this compound formulation?
A5: A stability-indicating HPLC method is the gold standard for assessing the stability of a drug formulation. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. The formulation is then stored under defined conditions (e.g., temperature, light exposure) and analyzed at various time points to quantify the amount of this compound remaining.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Synonyms | CINK4, Cdk4/6 Inhibitor IV | |
| CAS Number | 359886-84-3 | |
| Molecular Formula | C₂₇H₃₂N₆O | |
| Molecular Weight | 456.58 g/mol | |
| IC₅₀ (CDK4/cyclin D1) | 1.5 µM | |
| IC₅₀ (CDK6/cyclin D1) | 5.6 µM | |
| Solubility | Soluble in DMSO and DMF | |
| Storage (Solid) | -20°C | |
| Storage (Stock Solution) | -20°C (up to 3 months in DMSO) |
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound Formulation
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular formulation.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Your prepared this compound formulation
2. HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the 250-350 nm range)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a standard curve.
-
Formulation Sample (Time 0): Take an aliquot of your freshly prepared formulation and dilute it with the same solvent as the standards to a concentration that falls within the range of your standard curve.
-
Stability Samples: Store your formulation under the desired conditions (e.g., 4°C, room temperature, protected from light). At each time point (e.g., 24h, 48h, 1 week), take an aliquot and prepare it for HPLC analysis in the same manner as the Time 0 sample.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Use the standard curve to calculate the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Caption: Workflow for preparing and testing a this compound formulation.
References
Technical Support Center: GABAB Receptor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with GABAB receptor antagonists, specifically in scenarios where a compound expected to block baclofen-induced effects fails to do so.
Frequently Asked Questions (FAQs)
Q1: I am using a GABAB receptor antagonist, but it is not blocking the effects of baclofen in my experiment. What are the possible reasons?
There are several potential reasons why a GABAB receptor antagonist may not appear to block baclofen-induced effects. These can be broadly categorized as issues with the compounds themselves, the experimental protocol, or data interpretation. Specific factors to consider include:
-
Compound Integrity and Concentration:
-
Degradation: The antagonist may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration of the antagonist may be too low to effectively compete with the concentration of baclofen used. It is crucial to consider the IC50 of the antagonist and the dose-response of baclofen.
-
Solubility Issues: The antagonist may not be fully dissolved in the vehicle, leading to a lower effective concentration.
-
-
Experimental Protocol:
-
Timing of Administration: The antagonist must be administered for a sufficient duration before baclofen to allow it to bind to the GABAB receptors.
-
Route of Administration: The chosen route of administration for the antagonist may not be optimal for reaching the target tissue in sufficient concentrations.
-
Baclofen Dose: The dose of baclofen might be too high, overcoming the competitive antagonism. A full dose-response curve for baclofen should be established to select an appropriate challenge dose (e.g., ED80).
-
-
Biological Factors:
-
Receptor Subtype Specificity: While many antagonists are broad-spectrum, subtle differences in receptor subtypes between tissues or species could influence efficacy.
-
Off-Target Effects of Baclofen: At high concentrations, baclofen may have off-target effects that are not mediated by GABAB receptors and therefore would not be blocked by a specific antagonist.
-
Q2: How can I confirm that my GABAB receptor antagonist is active?
To verify the activity of your GABAB receptor antagonist, you can perform a control experiment. A common approach is to demonstrate that the antagonist can block the effects of a known GABAB receptor agonist, like baclofen, on a well-characterized physiological response. For example, in an in vitro slice preparation, you could measure baclofen's ability to induce a postsynaptic hyperpolarization or inhibit neurotransmitter release, and then show that pre-incubation with your antagonist prevents this effect.
Q3: What is the general mechanism of action for baclofen and GABAB receptor antagonists?
Baclofen is a selective agonist for GABAB receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events.[1][2] This includes the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[1][3] The overall effect is inhibitory, leading to a decrease in neuronal excitability. GABAB receptor antagonists, such as those from the CGP series (e.g., CGP-55845, CGP-35348), act as competitive inhibitors at the GABAB receptor, preventing baclofen from binding and activating the receptor.[4][5][6][7]
Troubleshooting Guide: CGP-series Antagonist Not Blocking Baclofen Effects
This guide provides a step-by-step approach to troubleshooting experiments where a GABAB receptor antagonist from the CGP series fails to block baclofen-induced effects.
Step 1: Verify Compound Integrity and Preparation
| Potential Issue | Troubleshooting Step | Rationale |
| Antagonist Degradation | 1. Obtain a fresh batch of the antagonist from a reputable supplier. 2. Check the recommended storage conditions (e.g., temperature, light sensitivity) and ensure they have been followed. | Compounds can lose activity over time if not stored correctly. |
| Incorrect Concentration | 1. Recalculate all dilutions and concentrations. 2. Prepare fresh stock solutions. 3. Consider performing a dose-response experiment with the antagonist to determine its IC50 in your specific assay. | Simple calculation errors can lead to ineffective concentrations. |
| Solubility Problems | 1. Consult the manufacturer's data sheet for solubility information. 2. Use the recommended solvent. 3. Visually inspect the solution for any precipitate. If necessary, gentle warming or sonication may aid dissolution, but be mindful of compound stability. | An incompletely dissolved compound will result in a lower actual concentration. |
Step 2: Optimize Experimental Protocol
| Potential Issue | Troubleshooting Step | Rationale |
| Insufficient Pre-incubation Time | 1. Increase the pre-incubation time of the antagonist before adding baclofen. A typical starting point is 15-30 minutes. | Competitive antagonists require sufficient time to occupy the receptors before the agonist is introduced. |
| Suboptimal Baclofen Concentration | 1. Perform a baclofen dose-response curve to determine the EC50 and EC80 in your system. 2. Use a concentration of baclofen in the EC50-EC80 range for antagonist challenge experiments. | A supramaximal dose of baclofen can overcome the effects of a competitive antagonist. |
| Inappropriate Route of Administration | 1. For in vivo studies, consider the pharmacokinetics of the antagonist. Some compounds may have poor blood-brain barrier penetration. 2. If possible, consider direct administration to the target tissue (e.g., intracerebroventricular injection). | The antagonist needs to reach the target receptors at a sufficient concentration to be effective. |
Step 3: Data Analysis and Interpretation
| Potential Issue | Troubleshooting Step | Rationale |
| High Variability in Data | 1. Increase the number of replicates for each experimental condition. 2. Ensure consistent experimental conditions across all groups. | High variability can mask a real, albeit small, effect of the antagonist. |
| Misinterpretation of "No Effect" | 1. Quantify the baclofen-induced effect in the presence and absence of the antagonist. 2. Perform statistical analysis to determine if there is a significant difference. | A partial blockade may not be obvious without quantitative analysis. |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment of GABAB Antagonist Efficacy
This protocol describes how to test the efficacy of a GABAB antagonist in blocking baclofen-induced hyperpolarization of neurons in a brain slice preparation.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent according to standard laboratory procedures.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.
-
Neuron Identification: Using whole-cell patch-clamp electrophysiology, identify and record from a healthy neuron.
-
Baseline Recording: Record a stable baseline membrane potential for 5-10 minutes.
-
Antagonist Application: Perfuse the slice with aCSF containing the GABAB antagonist (e.g., 1 µM CGP-55845) for 15-20 minutes.
-
Baclofen Co-application: While continuing to perfuse with the antagonist, co-apply baclofen (e.g., 10 µM) and record the change in membrane potential.
-
Washout: Washout both drugs with aCSF and allow the membrane potential to return to baseline.
-
Positive Control: In a separate slice, apply baclofen alone to confirm its hyperpolarizing effect.
-
Data Analysis: Compare the magnitude of the baclofen-induced hyperpolarization in the presence and absence of the antagonist. A successful antagonism will result in a significant reduction or complete block of the baclofen-induced hyperpolarization.
Protocol 2: In Vivo Behavioral Assessment of GABAB Antagonist Efficacy
This protocol outlines a method to assess the ability of a GABAB antagonist to block baclofen-induced hypothermia in rodents.
-
Animal Acclimation: Acclimate rodents to the testing room and handling procedures for several days prior to the experiment.
-
Baseline Temperature: Measure the baseline core body temperature of each animal using a rectal probe.
-
Antagonist Administration: Administer the GABAB antagonist (e.g., CGP-35348, 100 mg/kg, i.p.) or vehicle.
-
Pre-treatment Period: Allow for a pre-treatment period based on the known pharmacokinetics of the antagonist (e.g., 30 minutes).
-
Baclofen Administration: Administer baclofen (e.g., 5 mg/kg, i.p.) or vehicle.
-
Temperature Monitoring: Measure core body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-baclofen injection.
-
Data Analysis: Compare the change in body temperature from baseline in the different treatment groups. Effective antagonism will be demonstrated by a significant attenuation of the baclofen-induced hypothermia in the animals pre-treated with the antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used GABAB receptor ligands.
Table 1: Potency of GABAB Receptor Agonists
| Compound | Receptor | Assay | Potency (IC50/EC50) | Reference |
| Baclofen | GABAB | Inhibition of cAMP | ~130 nM | [4][8] |
| GABA | GABAB | Receptor Binding | ~1 µM | N/A |
Table 2: Potency of GABAB Receptor Antagonists
| Compound | Receptor | Assay | Potency (IC50/Ki) | Reference |
| CGP-55845 | GABAB | Receptor Binding | 5 nM (IC50) | [4][8] |
| CGP-35348 | GABAB | Receptor Binding | 34 µM (IC50) | |
| Saclofen | GABAB | Functional Assay | pA2 = 5.3 | [9] |
Visualizations
Caption: Baclofen's mechanism of action at presynaptic and postsynaptic GABAB receptors.
Caption: A logical workflow for troubleshooting failed GABAB antagonist experiments.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. CGP-35348 - Wikipedia [en.wikipedia.org]
- 6. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 9. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CGP-Series Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CGP-series compounds in research, with a focus on unexpected behavioral outcomes. The information provided is primarily based on studies of well-documented CGP compounds that are known to be active in the central nervous system, such as GABA-B receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are CGP-series compounds and what is their primary mechanism of action?
The "CGP" designation has been used for a variety of research compounds. In the context of behavioral neuroscience, the most prominent CGP compounds are potent and selective antagonists of the GABA-B receptor.[1][2] GABA-B receptors are metabotropic G-protein-coupled receptors that mediate the inhibitory effects of the neurotransmitter GABA. By blocking these receptors, CGP compounds can lead to a disinhibition of neuronal activity, which can manifest in various behavioral changes.
It is important to note that other compounds with the "CGP" prefix exist, such as CGP-82996 (also known as CINK4), which is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is investigated for its potential in cancer therapy.[3][4] Its primary mechanism of action is related to cell cycle control and apoptosis in cancer cells, and it is not typically associated with direct behavioral effects in the same way as the GABA-B receptor antagonists.[3][4]
Q2: We are observing unexpected hyperactivity and stereotyped behaviors in our animal models after administration of a CGP compound. Is this a known effect?
Yes, this is a plausible, though not always intended, outcome. While GABA-B receptor antagonists are often used to study processes like learning and memory, their disinhibitory effects can lead to a general increase in motor activity. Studies with CGP compounds that block GABA-B receptors have shown that they can antagonize the sedative effects of GABA-B agonists and may, on their own, alter locomotor activity.[5] The manifestation of stereotyped behaviors could be dose-dependent and related to off-target effects or downstream consequences of GABA-B receptor blockade in motor circuits.
Q3: Our study involves cognitive testing, and we are seeing impairments in performance with a CGP GABA-B antagonist, which is contrary to our hypothesis. What could be the cause?
While GABA-B receptor antagonism is sometimes hypothesized to enhance cognitive function, the outcomes can be complex. The dose and the specific cognitive task are critical variables. An excessive dose can lead to a non-specific increase in neuronal excitability, which may interfere with the signal-to-noise ratio required for complex cognitive processes. This can manifest as increased distractibility or perseverative behaviors, leading to impaired performance on tasks that require focused attention or behavioral flexibility. It is also possible that the specific neural circuits mediating the tested cognitive function are negatively impacted by the disinhibition caused by the CGP compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Seizures or convulsive behavior | High dose of a GABA-B receptor antagonist leading to excessive neuronal excitation. | Immediately terminate the experiment and provide supportive care to the animal. For future experiments, perform a dose-response study starting with a much lower dose. Consult relevant safety and pharmacology literature for appropriate dose ranges of the specific CGP compound. |
| Significant variability in behavioral responses between subjects | Inconsistent route of administration, differences in metabolism, or variations in the gut microbiome affecting drug absorption. | Ensure consistent and accurate administration techniques. Consider using a vehicle that enhances solubility and bioavailability. Account for potential differences in age, weight, and sex of the animal models. |
| Contradictory results compared to published literature | Differences in experimental protocols, animal strains, or the specific CGP compound used. | Carefully review your experimental protocol and compare it to the methodologies in published studies. Verify the identity and purity of your CGP compound. Consider that different CGP compounds, even within the same class, can have different potencies and pharmacokinetic properties. |
| Sedation or decreased locomotor activity | This is an unexpected outcome for a GABA-B antagonist. It could indicate an off-target effect, a biphasic dose-response, or potential interaction with other experimental factors. | Verify the identity and purity of the compound. Conduct a thorough literature search for any reports of sedative effects. Consider a dose-response study to check for biphasic effects. Evaluate for potential interactions with other substances or environmental factors in your experimental setup. |
Experimental Protocols
Protocol: Assessment of Locomotor Activity and Stereotyped Behavior
This protocol outlines a general procedure for evaluating the effects of a CGP GABA-B receptor antagonist on motor behavior in rodents.
-
Animal Subjects: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve the CGP compound in a vehicle of sterile saline. Prepare fresh on the day of the experiment.
-
Administration: Administer the CGP compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Behavioral Testing:
-
Immediately after injection, place the mouse in an open-field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Record locomotor activity using an automated video-tracking system for 60 minutes.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
During the recording, have a trained observer, blind to the experimental conditions, score for stereotyped behaviors (e.g., repetitive grooming, circling, head weaving) at 5-minute intervals.
-
-
Data Analysis: Analyze locomotor data using a two-way ANOVA with treatment and time as factors. Analyze stereotypy scores using a non-parametric test (e.g., Mann-Whitney U test).
Visualizations
Caption: Experimental workflow for assessing behavioral outcomes.
Caption: Simplified GABA-B receptor signaling and the effect of a CGP antagonist.
References
- 1. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Antagonists | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Verifying CGP-82996 Potency and Purity
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the experimental use of CGP-82996, a GABA-B receptor antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate assessment of its potency and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. As an antagonist, this compound blocks the binding of GABA to the GABA-B receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in the slow and prolonged inhibitory postsynaptic potentials typically mediated by GABA-B receptor activation.
Q2: How can I determine the potency of my this compound sample?
The potency of this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) in a relevant cell-based or biochemical assay. A common approach is to use a functional assay that measures the downstream effects of GABA-B receptor activation, such as changes in cyclic AMP (cAMP) levels or ion channel activity.
Q3: What are the expected purity specifications for this compound?
For research applications, the purity of small molecule inhibitors like this compound should ideally be ≥95%, as determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to off-target effects and unreliable experimental results.
Q4: I am observing inconsistent results in my cell-based assays. What could be the issue?
Inconsistent results can arise from several factors, including compound purity, compound stability in your assay medium, cell passage number, and assay variability. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Potency Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer database. It is important to note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| ETK-1 | Biliary Tract Cancer | 0.43 |
| LC-2-ad | Lung Adenocarcinoma | 1.06 |
| A3-KAW | B-cell Lymphoma | 1.55 |
| NOS-1 | Osteosarcoma | 1.60 |
| DOHH-2 | B-cell Lymphoma | 1.61 |
Experimental Protocols
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Method:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 254 nm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis: Integrate the peak areas of all detected signals in the chromatogram. Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Functional Assay for this compound Potency (cAMP Measurement)
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring its ability to antagonize the GABA-B agonist-induced inhibition of cAMP production.
Materials:
-
A cell line endogenously or recombinantly expressing the GABA-B receptor (e.g., CHO-K1 cells stably expressing GABA-B1 and GABA-B2 subunits).
-
GABA-B receptor agonist (e.g., GABA or baclofen).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and supplements.
Method:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the GABA-B agonist at a concentration that gives a sub-maximal response (e.g., EC80).
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the wells and incubate for 15-30 minutes. c. Add the GABA-B agonist to all wells (except for the negative control) and incubate for 15-30 minutes. d. Add forskolin to all wells to stimulate cAMP production and incubate for 15-30 minutes. e. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency (Higher than expected IC50) | 1. Compound degradation. 2. Incorrect compound concentration. 3. Sub-optimal assay conditions. | 1. Verify compound integrity via HPLC or NMR. Prepare fresh stock solutions. 2. Confirm the concentration of the stock solution by spectrophotometry or another quantitative method. 3. Optimize agonist concentration, incubation times, and cell density. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No Compound Activity | 1. Inactive compound. 2. Non-responsive cell line. 3. Incorrect assay setup. | 1. Check the certificate of analysis for the compound and verify its purity and identity. 2. Confirm GABA-B receptor expression and functionality in your cell line using a known agonist. 3. Review the entire experimental protocol for any errors. |
Visualizations
GABA-B Receptor Antagonist Signaling Pathway
Caption: Antagonism of the GABA-B receptor by this compound blocks downstream signaling.
Experimental Workflow for Potency Determination
Caption: A typical workflow for determining the IC50 of this compound.
Technical Support Center: Cell Viability Assays with Kinase Inhibitor CGP-82996
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CGP-82996 in cell viability and related assays. The information is designed for scientists in drug development and academic research.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Problem | Possible Causes | Solutions & Recommendations |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Compound precipitation. | 1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[1] 4. Check the solubility of this compound in your culture medium. If precipitation is observed at high concentrations, consider using a lower concentration range or a different solvent. |
| No observable effect on cell viability | 1. Cell line resistance to this compound. 2. Insufficient incubation time. 3. Inactive compound. 4. Insensitive assay. | 1. Confirm that your cell line expresses the target of this compound.[2] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2] 3. Ensure proper storage and handling of the compound to prevent degradation.[2] 4. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[3] |
| Increased "viability" signal at certain concentrations | 1. Assay interference. 2. Shift in cellular metabolism. | 1. Run a cell-free control with this compound and the viability reagent to check for direct chemical reactions.[1] If interference is detected, consider an alternative assay. 2. At sub-lethal doses, some compounds can induce a stress response that increases metabolic activity, which can be misinterpreted as increased viability by assays like MTT.[1] Cross-validate results with a different assay that measures a different endpoint (e.g., ATP levels or protein content). |
| Excessive cell death, even at low concentrations | 1. High sensitivity of the cell line. 2. Solvent toxicity. 3. Off-target effects. | 1. Use a broader range of lower concentrations of this compound. 2. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO) to assess solvent toxicity.[2] The final DMSO concentration should typically be ≤0.1%.[1] 3. At higher concentrations, kinase inhibitors may have off-target effects.[2] If unexpected cytotoxicity is observed, consider the possibility of off-target activity. |
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for use with this compound?
A1: The choice of assay can significantly impact your results.[1] Tetrazolium-based assays like MTT and MTS measure metabolic activity, which can sometimes be misleading with kinase inhibitors that affect cellular metabolism.[3] It is often recommended to use an ATP-based luminescent assay, such as CellTiter-Glo®, which is generally more sensitive and less prone to interference.[3][4] Alternatively, a Sulforhodamine B (SRB) assay, which measures total protein content, can be a good orthogonal method.[3]
Q2: How can I be sure that the observed effect is due to the inhibition of the intended target?
A2: To confirm on-target activity, you should perform experiments to measure the inhibition of the direct downstream targets of the kinase that this compound is designed to inhibit. For example, a Western blot to assess the phosphorylation status of a key substrate is a common approach.[2]
Q3: What are the critical controls to include in my cell viability experiments with this compound?
A3: Several controls are essential for reliable data:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[2]
-
Positive Control: A compound known to induce cell death in your cell line to validate the assay's performance.[2]
-
Cell-Free Control: Medium with this compound and the assay reagent to check for chemical interference.[1]
Q4: My MTT assay results show formazan crystals that are difficult to dissolve. What can I do?
A4: Incomplete solubilization of formazan crystals is a common issue. Ensure you are using a suitable solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO). You can also try placing the plate on a shaker for a few minutes to aid dissolution. Gentle pipetting up and down can also help.
Q5: Should I perform my experiments in the presence or absence of serum?
A5: Serum contains growth factors that may interfere with the action of certain kinase inhibitors.[1] The decision to use serum should be based on the specific experimental question. If you are studying the direct effect of the inhibitor, a serum-free or low-serum condition may be appropriate. However, if you want to mimic a more physiological environment, serum may be included. Be aware that serum components can reduce the apparent potency of the inhibitor.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include appropriate controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1] Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][6]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of cell viability.[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.[3]
-
Reagent Preparation and Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3] Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Annexin V Apoptosis Assay by Flow Cytometry
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[9]
-
Cell Treatment: Treat cells with this compound for the desired time period in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish between apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both stains.
Data Presentation
Table 1: Hypothetical IC₅₀ Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h Treatment | Assay Used |
| MCF-7 | Breast Cancer | 5.2 | MTT |
| A549 | Lung Cancer | 8.9 | CellTiter-Glo® |
| HCT116 | Colon Cancer | 2.5 | MTT |
| U87 MG | Glioblastoma | 12.1 | CellTiter-Glo® |
Table 2: Comparison of Cell Viability Assays for HCT116 Cells Treated with this compound for 48 hours
| This compound Conc. (µM) | % Viability (MTT Assay) | % Viability (CellTiter-Glo®) | % Viability (SRB Assay) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.1 | 98% | 95% | 97% |
| 1 | 85% | 80% | 82% |
| 5 | 52% | 45% | 48% |
| 10 | 25% | 18% | 22% |
| 50 | 8% | 5% | 7% |
Visualizations
Caption: General workflow for a cell viability assay.
Caption: Inhibition of a hypothetical kinase cascade by this compound.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
Validation & Comparative
A Comparative Guide to the Efficacy of CGP-series and Saclofen as GABA B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the CGP series of compounds and saclofen as antagonists for the Gamma-Aminobutyric Acid B (GABA B ) receptor. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their experimental needs, based on quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways.
Quantitative Comparison of Antagonist Potency
The efficacy of a receptor antagonist is primarily determined by its binding affinity and potency. The following table summarizes key quantitative parameters for saclofen and various compounds from the CGP series, derived from radioligand binding assays and functional assays.
| Compound | Parameter | Value | Species/Tissue | Reference |
| Saclofen | IC 50 | 7.8 µM | Rat cerebellar membranes | [1][2][3] |
| pA 2 | ~5.3 | Guinea pig ileum, Rat cortical slices | [4] | |
| 2-Hydroxy-saclofen | Potency | More potent than saclofen | Central and peripheral nervous system | [5][6] |
| CGP 35348 | pA 2 | 4.5 | Rat dorso-lateral septal neurones | |
| CGP 36742 | Binding Affinity | 32 µM | Not specified | [7] |
| pA 2 | 4.0 | Rat dorso-lateral septal neurones | ||
| CGP 52432 | pA 2 | 6.7 | Rat dorso-lateral septal neurones | |
| CGP 55845A | IC 50 | 5 nM | Not specified | [8][9] |
| pK i | 8.35 | Not specified | [8][9] | |
| pA 2 | 8.3 | Rat dorso-lateral septal neurones |
Note: IC 50 (half-maximal inhibitory concentration) values represent the concentration of an antagonist required to displace 50% of a radiolabeled ligand from the receptor. A lower IC 50 indicates higher binding affinity. The pA 2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of competitive antagonist potency.
GABA B Receptor Signaling Pathway
GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system.[10] Upon activation by the endogenous agonist GABA, the receptor couples to inhibitory G i /G o proteins.[1][2] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary signaling cascades involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[1][2] Antagonists like the CGP compounds and saclofen exert their effects by competitively binding to the GABA B receptor, thereby preventing GABA from binding and initiating these downstream signaling events.
Caption: GABA B Receptor Signaling Pathway and Points of Antagonism.
Experimental Protocols
The determination of antagonist efficacy relies on standardized and reproducible experimental protocols. Below are outlines for two key experimental approaches.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GABA B receptor, providing a measure of its binding affinity (K i or IC 50 ).
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABA B receptor ligand (e.g., [ 3 H]GABA or a specific antagonist like [ 3 H]CGP54626) and varying concentrations of the test antagonist (CGP compound or saclofen).[8]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC 50 value. The K i value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assay (Patch-Clamp)
This functional assay measures the ability of an antagonist to block the physiological effects of a GABA B agonist on neuronal activity, such as the activation of GIRK channels.
Experimental Workflow:
Caption: Workflow for an Electrophysiological Patch-Clamp Assay.
Detailed Methodology:
-
Preparation: Prepare acute brain slices (e.g., from rat hippocampus) or use cultured neurons expressing GABA B receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a target neuron to measure membrane currents.
-
Agonist Application: Apply a known concentration of a GABA B agonist (e.g., baclofen) to elicit a measurable response, such as an outward potassium current through GIRK channels.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist (CGP compound or saclofen).
-
Data Analysis: Measure the reduction in the agonist-induced current in the presence of the antagonist. Construct a Schild plot to determine the pA 2 value, which provides a quantitative measure of the antagonist's potency.
Conclusion
The selection of an appropriate GABA B receptor antagonist is critical for the successful design and interpretation of experiments. While saclofen is a well-established competitive antagonist, the CGP series of compounds, particularly newer generations like CGP 55845A, offer significantly higher potency.[4][8][9] The choice between these antagonists should be guided by the specific requirements of the study, including the desired potency, the experimental system being used, and the need for brain penetrability. The experimental protocols and signaling pathway information provided in this guide offer a framework for making an informed decision.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Drug: CGP-082996 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug: CGP-082996 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. The modulatory effects of high affinity GABA(B) receptor antagonists in an active avoidance learning paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CGP Compounds for GABA-B Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a pharmacological agent is paramount. This guide provides a comparative analysis of the specificity of the potent GABA-B receptor antagonist, CGP 55845, alongside other commonly used antagonists, saclofen and phaclofen. The data presented herein is supported by established experimental protocols to aid in the critical evaluation of these research tools.
While the initial query specified CGP-82996, a comprehensive search of the scientific literature did not yield specific binding affinity data for this particular compound. It is plausible that this designation is less common or contains a typographical error. Therefore, this guide focuses on the well-characterized and highly selective GABA-B antagonist, CGP 55845, as a representative of the "CGP" family of compounds.
Comparative Analysis of GABA-B Receptor Antagonist Specificity
The following table summarizes the binding affinities of CGP 55845, saclofen, and phaclofen for the GABA-B receptor. This quantitative data is crucial for selecting the most appropriate antagonist for a given experiment, ensuring that the observed effects are indeed mediated by the intended target.
| Compound | Receptor | Action | IC50 (nM) | pKi |
| CGP 55845 | GABA-B | Antagonist | 5 | 8.35 |
| Saclofen | GABA-B | Antagonist | 7,800 | - |
| 2-Hydroxysaclofen | GABA-B | Antagonist | 5,100 | - |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. pKi is the negative logarithm of the Ki value, a measure of binding affinity.
The data clearly indicates that CGP 55845 is a significantly more potent antagonist at GABA-B receptors compared to saclofen and its derivative, 2-hydroxysaclofen, with an IC50 value in the low nanomolar range.[1]
Experimental Protocols for Specificity Validation
The determination of a compound's binding affinity and specificity for its target receptor is typically achieved through a combination of in vitro assays. Below are detailed methodologies for key experiments used to validate the specificity of GABA-B receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of an unlabeled antagonist (e.g., CGP 55845) for the GABA-B receptor.
Materials:
-
Membrane Preparation: Rat cortical membranes or cells expressing recombinant GABA-B receptors.
-
Radioligand: [³H]-GABA or a high-affinity radiolabeled GABA-B antagonist like [³H]-CGP 54626.
-
Test Compound: CGP 55845, saclofen, or phaclofen at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the downstream consequences of receptor activation or blockade, providing evidence of a compound's agonist or antagonist activity.
Objective: To confirm the antagonist activity of a test compound by measuring its ability to block agonist-induced signaling.
Example: cAMP Accumulation Assay
GABA-B receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: Cells expressing GABA-B receptors (e.g., CHO or HEK293 cells).
-
GABA-B Agonist: Baclofen.
-
Test Compound: CGP 55845, saclofen, or phaclofen.
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with the test compound (antagonist) at various concentrations.
-
Stimulation: Add the GABA-B agonist (baclofen) in the presence of forskolin.
-
Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of the antagonist. A potent antagonist will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the molecular mechanism of action, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to CGP-82996 and CGP-55845A in Hippocampal Research
For researchers investigating the intricacies of synaptic transmission and plasticity in the hippocampus, the selection of appropriate pharmacological tools is paramount. Among the array of available compounds, antagonists of the GABA-B receptor play a crucial role in dissecting the influence of this metabotropic receptor on neuronal excitability and long-term potentiation (LTP). This guide provides a comparative overview of two such antagonists, CGP-82996 and CGP-55845A, with a focus on their application in hippocampal studies.
Introduction to GABA-B Receptor Antagonists in the Hippocampus
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system. In the hippocampus, they are present on both presynaptic and postsynaptic membranes and are involved in regulating neurotransmitter release and neuronal excitability. The use of selective antagonists allows researchers to block these effects and investigate the downstream consequences on synaptic plasticity phenomena such as LTP, a cellular correlate of learning and memory.
Quantitative Comparison of Receptor Affinity and Potency
A direct quantitative comparison of this compound and CGP-55845A is challenging due to the limited availability of published binding affinity data for this compound. However, extensive data is available for CGP-55845A, establishing it as a highly potent and selective GABA-B receptor antagonist.
| Compound | IC50 | pKi | Notes |
| CGP-55845A | 5 nM[1][2] | 8.35[1] | A potent and widely used selective GABA-B receptor antagonist. |
| This compound | Data not readily available | Data not readily available | Characterized as a GABA-B receptor antagonist, but specific affinity values are not widely published. |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. pKi: The negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor.
CGP-55845A is recognized for its high potency, with an IC50 value in the low nanomolar range, making it a standard tool for effectively blocking GABA-B receptors in hippocampal preparations.[1][3]
Experimental Applications in Hippocampal Studies
Both this compound and CGP-55845A have been utilized in hippocampal research to investigate the role of GABA-B receptors in synaptic plasticity. Their primary application is to pharmacologically isolate specific synaptic pathways by blocking GABA-B receptor-mediated inhibition. This is particularly useful in studies of LTP, where the removal of GABA-B receptor-dependent inhibitory postsynaptic potentials (IPSPs) can facilitate the induction and expression of potentiation.
Impact on Long-Term Potentiation (LTP)
The induction of LTP in the hippocampus is a complex process involving the interplay of excitatory and inhibitory neurotransmission. GABA-B receptors contribute to this balance by modulating both presynaptic glutamate release and postsynaptic excitability. By antagonizing these receptors with compounds like CGP-55845A, researchers can effectively remove this layer of inhibition, often leading to a more robust and easily inducible LTP. While specific studies directly comparing the efficacy of this compound and CGP-55845A in LTP experiments are scarce, the high potency of CGP-55845A has made it a preferred choice for many researchers in the field.
Experimental Protocols
The following is a generalized protocol for inducing and recording LTP in acute hippocampal slices, incorporating the use of a GABA-B receptor antagonist.
Hippocampal Slice Preparation
-
Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
LTP Induction and Drug Application
-
After establishing a stable baseline, apply the GABA-B receptor antagonist (e.g., CGP-55845A at a concentration of 1-10 µM) to the perfusing aCSF.
-
Continue recording for another 10-20 minutes to ensure the drug has taken effect and the baseline is stable.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
Visualizing the Molecular and Experimental Context
To better understand the mechanisms and workflows discussed, the following diagrams provide a visual representation of the GABA-B receptor signaling pathway and a typical experimental workflow for hippocampal slice electrophysiology.
GABA-B Receptor Signaling Pathway
Hippocampal Slice Electrophysiology Workflow
Conclusion
Both this compound and CGP-55845A are valuable tools for the study of GABA-B receptor function in the hippocampus. While CGP-55845A is well-characterized as a highly potent antagonist and is widely used in studies of synaptic plasticity, the publicly available quantitative data for this compound is limited. For researchers aiming to pharmacologically block GABA-B receptors in hippocampal preparations, CGP-55845A represents a reliable and well-documented choice. Future studies providing a direct comparison of these two compounds would be beneficial for the neuroscience community to further refine the selection of pharmacological agents for specific experimental needs.
References
In Vivo Comparative Analysis of CGRP Antagonists for Migraine Therapy
A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of Calcitonin Gene-Related Peptide (CGRP) antagonists. This guide provides a comparative analysis of key in vivo performance indicators, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The advent of Calcitonin Gene-Related Peptide (CGRP) antagonists has revolutionized the treatment of migraine. This guide offers an objective comparison of the in vivo characteristics of several prominent CGRP antagonists, focusing on preclinical data that underpins their clinical development. We delve into their pharmacokinetics and efficacy in established animal models, providing researchers with the necessary information to design and interpret their own in vivo studies.
Comparative Efficacy and Pharmacokinetics
The in vivo performance of CGRP antagonists is a critical determinant of their clinical utility. Preclinical studies in animal models provide valuable insights into their potency, duration of action, and distribution to relevant tissues. While direct head-to-head in vivo efficacy studies for all the latest "gepants" (small molecule CGRP receptor antagonists) are not extensively published, we can synthesize available data to draw meaningful comparisons.
A key aspect of in vivo comparison is understanding the pharmacokinetic and pharmacodynamic relationship of these antagonists. A recent study calculated the potency of atogepant, rimegepant, ubrogepant, and zavegepant to block CGRP-induced vasorelaxation at their therapeutic plasma concentrations.[1] The findings suggest that all these gepants are effective at inhibiting the functional responses to CGRP.[2] Specifically, atogepant was predicted to be the most potent in this calculated model, followed by rimegepant, ubrogepant, and zavegepant.[1]
Preclinical biodistribution studies in mice have shown that atogepant and rimegepant can penetrate key tissues implicated in migraine pathophysiology, such as the dura mater and trigeminal ganglion.
Table 1: Comparative In Vivo Characteristics of CGRP Antagonists (Gepants)
| Feature | Atogepant | Rimegepant | Ubrogepant | Zavegepant |
| Primary Indication | Preventive | Acute & Preventive | Acute | Acute |
| Administration Route | Oral | Oral | Oral | Intranasal |
| Predicted In Vivo Potency (Vasorelaxation Blockade) | Highest | High | Moderate | Lower (systemic) |
| Key Preclinical Models Evaluated | Nitroglycerin-induced allodynia (rat), Capsaicin-induced dermal vasodilation (primate) | Cerebral ischemia (mouse) | Capsaicin-induced dermal vasodilation (rat) | - |
| Tissue Distribution (Mouse) | Plasma, dura mater, trigeminal ganglion, brain cortex, hypothalamus | Plasma, dura mater, trigeminal ganglion, brain cortex, hypothalamus | - | - |
Note: This table is a synthesis of available preclinical and clinical pharmacokinetic data. Direct head-to-head preclinical efficacy studies are limited.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: CGRP signaling pathway in migraine and the mechanism of action of CGRP antagonists.
Caption: Experimental workflow for the Capsaicin-Induced Dermal Vasodilation (CIDV) model.
Caption: Experimental workflow for the Nitroglycerin (NTG)-Induced Hyperalgesia model.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed protocols for two widely used in vivo models for the evaluation of CGRP antagonists.
Capsaicin-Induced Dermal Vasodilation (CIDV) Model in Rats
This model assesses the ability of a CGRP antagonist to inhibit vasodilation induced by capsaicin, which triggers the release of endogenous CGRP.[3][4][5]
Materials:
-
Male Lewis rats (8 weeks of age)[3]
-
Pentobarbital (anesthetic)[3]
-
Isoflurane/oxygen (anesthesia maintenance)[3]
-
Temperature-controlled blanket
-
Rubber O-rings (10 mm diameter)[6]
-
Capsaicin solution (e.g., 300 and 1000 µg per 20 µl in ethanol/polysorbate 20/water)[6]
-
Test CGRP antagonist and vehicle
-
Laser Doppler Imager (LDI)[3]
Procedure:
-
Animal Preparation: Anesthetize rats with pentobarbital (30 mg/kg, IP) and maintain anesthesia with 2.5% isoflurane/oxygen delivered via a nose cone.[3] Place the rat in a supine position on a temperature-controlled blanket to maintain body temperature.[3] Shave the abdomen and place two rubber O-rings on each side of the abdominal skin.[3]
-
Baseline Measurement: Using the Laser Doppler Imager, measure the basal dermal blood flow (DBF) within the O-rings.[3]
-
Drug Administration: Administer the test CGRP antagonist or its vehicle via a single intravenous (IV) injection. A 10-minute pre-treatment time before capsaicin application is typical.[3] Ubrogepant at 5 mg/kg IV can be used as a positive control.[3]
-
Capsaicin Application: Apply a small volume (e.g., 8-20 µl) of capsaicin solution into each O-ring.[3][6]
-
Post-Stimulation Measurement: Immediately after capsaicin application, perform consecutive measurements of DBF with the LDI for a period of 25 minutes.[3]
-
Data Analysis: Calculate the percentage increase in DBF over the baseline for each animal.[3] Use appropriate statistical analysis (e.g., two-way ANOVA followed by Dunnett's test) to compare the DBF changes in the antagonist-treated groups to the vehicle control group.[3] A significant reduction in the capsaicin-induced DBF increase in the treated group indicates efficacy of the CGRP antagonist.
Nitroglycerin-Induced Hyperalgesia Model in Rats
This model is used to evaluate the potential of CGRP antagonists to reverse the tactile allodynia and hyperalgesia that are characteristic features of migraine. Nitroglycerin (NTG), a nitric oxide donor, is known to induce migraine-like headaches in humans and hyperalgesia in rodents.[7][8][9][10]
Materials:
-
Male Wistar or Sprague-Dawley rats[11]
-
Test CGRP antagonist and vehicle
-
Von Frey filaments for assessing mechanical sensitivity
-
Apparatus for tail-flick test (for thermal sensitivity)[7]
-
Formalin solution (for formalin test)[7]
Procedure:
-
Animal Acclimation and Baseline Testing: Acclimate the rats to the testing environment and handling for several days. Before the experiment, determine the baseline nociceptive threshold using methods such as the tail-flick test for thermal pain or von Frey filaments for mechanical allodynia.[7]
-
Drug Administration: Administer the CGRP antagonist or vehicle according to the desired route and timing (e.g., subcutaneous, intraperitoneal, or oral).
-
Induction of Hyperalgesia: After the appropriate pre-treatment time, administer a single injection of NTG (e.g., 10 mg/kg, SC or IP).[9][11]
-
Time Course of Hyperalgesia: NTG-induced hyperalgesia typically develops over a period of time. Nociceptive testing is often performed at time points such as 2 and 4 hours post-NTG administration.[7][9]
-
Behavioral Assessment: At the designated time points, assess pain-related behaviors. This can include:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the latency to withdraw the tail from a noxious heat source in the tail-flick test.[7]
-
Spontaneous Pain Behaviors: In some variations of the model, behaviors like head scratching and body shaking are quantified.[11]
-
-
Data Analysis: Compare the changes in nociceptive thresholds and pain-related behaviors between the antagonist-treated groups and the NTG-only (vehicle) group. A significant attenuation of NTG-induced hyperalgesia by the CGRP antagonist indicates its potential anti-migraine efficacy.
Conclusion
The in vivo evaluation of CGRP antagonists is a critical step in the development of new migraine therapies. The models and comparative data presented in this guide provide a framework for researchers to assess the preclinical efficacy and pharmacokinetic properties of novel compounds. By understanding the nuances of these in vivo assays and the performance of existing CGRP antagonists, the scientific community can continue to advance the field of migraine treatment.
References
- 1. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroglycerin induces hyperalgesia in rats--a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms mediating Nitroglycerin-induced Delayed Onset Hyperalgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of CGP-82996: A Comparative Analysis of its Kinase Inhibitory Activity
For researchers and drug development professionals investigating the landscape of cell cycle regulation, understanding the precise molecular interactions of kinase inhibitors is paramount. CGP-82996, also known as CINK4, has emerged as a pharmacological agent targeting Cyclin-Dependent Kinases (CDKs), key enzymes governing cell cycle progression. This guide provides a comprehensive comparison of this compound's activity across various CDK complexes, supported by available experimental data, to elucidate its selectivity profile.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of CDK complexes. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, reveal a preferential affinity for specific CDK subtypes. The data clearly indicates that this compound is most potent against CDK4 and CDK6.
| Target Kinase Complex | IC50 (µM) |
| CDK4/cyclin D1 | 1.5[1][2][3] |
| CDK6/cyclin D1 | 5.6[1][2][3] |
| Cdk5/p35 | 25[1][2][3] |
| CDK2/cyclin A | >50[4] |
| CDK2/cyclin E | >50[4] |
| CDK1/cyclin B | >100[4] |
Key Finding: The IC50 values demonstrate that this compound exhibits the highest potency towards CDK4/cyclin D1, followed by CDK6/cyclin D1. Its activity against Cdk5/p35 is significantly lower, and it shows minimal inhibition of CDK1 and CDK2 complexes at concentrations up to 100 µM and 50 µM, respectively. This selectivity profile suggests its potential as a tool for studying the specific roles of CDK4 and CDK6 in cellular processes.
Experimental Methodologies
The determination of kinase inhibitory activity, as summarized in the table above, typically involves in vitro kinase assays. While the specific protocols for generating the cited data for this compound are not detailed in the available resources, a general methodology for such an assay is outlined below.
General In Vitro Kinase Assay Protocol
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target kinase (e.g., CDK4/cyclin D1).
Materials:
-
Purified recombinant kinase (e.g., CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., a peptide or protein that is a known substrate for the target kinase)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog
-
Kinase reaction buffer (containing Mg²⁺, and other components to ensure optimal kinase activity)
-
Test inhibitor (this compound) at various concentrations
-
Control inhibitors (known potent and weak inhibitors for the target kinase)
-
96-well plates or other suitable reaction vessels
-
Scintillation counter or fluorescence reader (depending on the ATP analog used)
-
Phosphocellulose paper or other means to separate phosphorylated substrate from unreacted ATP
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare a master mix containing the kinase, substrate, and any other necessary co-factors in the reaction buffer.
-
Reaction Setup: To each well of the 96-well plate, add the desired concentration of the test inhibitor or control.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution (containing the radiolabeled or fluorescent ATP) to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or a denaturing solution).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP. The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Fluorescence-Based Assay: If a fluorescent ATP analog and a specific antibody that recognizes the phosphorylated substrate are used, the signal can be measured using a fluorescence plate reader.
-
-
Data Analysis: Plot the measured kinase activity (e.g., counts per minute or fluorescence intensity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Selectivity of this compound
The following diagram illustrates the differential inhibitory activity of this compound on various Cyclin-Dependent Kinases, highlighting its selectivity profile.
Caption: Selectivity profile of this compound against various CDKs.
References
Unable to Replicate Key Findings for CGP-82996 Due to Lack of Publicly Available Data
A comprehensive review to replicate and compare key findings for the compound CGP-82996 could not be completed as extensive searches have yielded no specific, publicly available scientific literature detailing its mechanism of action, preclinical or clinical findings, or any replication studies.
Initial searches for "this compound" and its potential variant "CGP-082996" did not provide sufficient information to identify the compound's therapeutic target, its effects on signaling pathways, or any established experimental data. Without this foundational knowledge, a comparative analysis against alternative compounds or methodologies is not possible.
It is possible that this compound is an internal compound designation not widely reported in public forums, or that research on this compound is not yet published. Without access to primary research data, any attempt to generate a comparison guide would be purely speculative and would not meet the required standards of scientific accuracy and objectivity.
Therefore, the request to create a "Publish Comparison Guides" for replicating key findings with this compound cannot be fulfilled at this time. Should relevant information on this compound become available, a thorough analysis as per the original request can be undertaken.
Control Experiments for CGP-82996 Research: A Comparative Guide
For researchers and drug development professionals investigating the GABA-B receptor antagonist CGP-82996, rigorous experimental design with appropriate controls is paramount to generating valid and reproducible data. This guide provides a comparative overview of this compound and other common GABA-B receptor antagonists, details essential control experiments, and offers standardized protocols for key assays.
Comparison of GABA-B Receptor Antagonists
The selection of a GABA-B receptor antagonist for a particular study depends on its potency, selectivity, and pharmacokinetic properties. Below is a summary of this compound's related compounds, providing a baseline for comparison.
| Compound | IC50/EC50 | Key Characteristics | Reference |
| CGP-35348 | IC50: 34 µM | Brain penetrant, higher affinity for postsynaptic vs. presynaptic receptors. | [1][2] |
| CGP-55845A | IC50: 5 nM | Potent and selective antagonist. | [3][4] |
| CGP-36742 | Binding Affinity: 32 µM | Orally active, facilitates memory in social recognition tests. | [5] |
| CGP-36216 | IC50: 43 µM (for GABA release) | Preferentially acts on presynaptic receptors. | [6] |
| Saclofen | - | One of the earlier, classic GABA-B antagonists. | |
| 2-OH Saclofen | - | More potent than saclofen. | [7][8] |
Essential Control Experiments
To ensure the specificity of the effects observed with this compound, a series of control experiments are indispensable.
-
Vehicle Control: The most fundamental control involves administering the vehicle (the solvent in which this compound is dissolved, e.g., saline, aCSF, or DMSO) alone to a separate group of cells or animals.[9] This accounts for any effects of the solvent or the administration procedure itself.
-
Positive Control (Agonist Co-administration): To confirm that this compound is acting as a GABA-B receptor antagonist, its effects should be tested in the presence of a known GABA-B receptor agonist, such as baclofen . The expected outcome is that this compound will block or reverse the effects of baclofen.[3]
-
Negative Control (Inactive Enantiomer): If available, using an inactive enantiomer of this compound can demonstrate the stereospecificity of the observed effects, providing strong evidence that the effects are mediated by a specific receptor interaction.
-
Dose-Response Curve: Establishing a dose-response relationship is crucial. The effects of this compound should be tested across a range of concentrations to determine its potency (EC50 or IC50) and to ensure that the observed effects are not due to non-specific or toxic effects at high concentrations.
-
Specificity Controls (Other Receptor Antagonists): To confirm that the effects are specific to GABA-B receptors, it is useful to test antagonists for other relevant receptors (e.g., GABA-A receptors, glutamate receptors) to show that they do not produce the same effect. For example, the GABA-A antagonist bicuculline could be used.[7][8]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the study of GABA-B receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Cell membranes prepared from a source rich in GABA-B receptors (e.g., rat cortical tissue).
-
Radiolabeled GABA-B receptor antagonist (e.g., [3H]-CGP-54626).
-
This compound and other competing ligands.
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound and other unlabeled ligands.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled ligands.
-
Include a "total binding" control (radioligand only) and a "non-specific binding" control (radioligand in the presence of a high concentration of a known GABA-B antagonist).
-
Incubate the plate at a controlled temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand and determine the Ki value using competitive binding analysis software.
In Vitro Electrophysiology (Hippocampal Slice)
Objective: To assess the effect of this compound on GABA-B receptor-mediated synaptic inhibition.
Materials:
-
Hippocampal slices from rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording electrodes (for field potential or patch-clamp recordings).
-
Stimulating electrodes.
-
Baclofen (GABA-B agonist).
-
This compound.
Protocol:
-
Prepare acute hippocampal slices and maintain them in an interface or submerged chamber perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of synaptic responses.
-
Apply baclofen to the bath to induce a depression of the fEPSP, which is characteristic of presynaptic GABA-B receptor activation.
-
After the baclofen effect has stabilized, co-apply this compound and observe the reversal of the baclofen-induced depression.
-
Wash out the drugs to allow the synaptic response to return to baseline.
-
As a control, apply this compound alone to ensure it does not have an effect on baseline synaptic transmission at the concentration used.
Behavioral Assay: Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Rodents (mice or rats).
-
Open field apparatus equipped with automated activity monitoring (e.g., infrared beams).
-
This compound, vehicle, and baclofen.
-
Syringes for intraperitoneal (i.p.) or oral (p.o.) administration.
Protocol:
-
Habituate the animals to the testing room and the open field apparatus for a set period before the experiment.
-
Divide the animals into experimental groups (e.g., vehicle, this compound low dose, this compound high dose, baclofen, this compound + baclofen).
-
Administer the assigned treatment to each animal.
-
Place the animal in the center of the open field apparatus and record its locomotor activity for a specified duration (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent moving, and rearing frequency.
-
Compare the activity levels between the different treatment groups to determine the effect of this compound.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: GABA-B receptor signaling pathway.
Caption: Typical experimental workflow for this compound research.
Caption: Logical relationships of control experiments.
References
- 1. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. CGP 36,742, an orally active GABAB receptor antagonist, facilitates memory in a social recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA receptor antagonism elicits feeding in the septohypothalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GABA receptor antagonism elicits feeding in the septohypothalamic nucleus [frontiersin.org]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Staurosporine-Derived CGP Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several CGP compounds, which are derivatives of the potent but non-selective protein kinase inhibitor, staurosporine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutic agents. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and visualizes relevant signaling pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the preclinical and clinical pharmacokinetic parameters of selected CGP compounds. Direct comparison should be made with caution due to variations in experimental species and conditions.
Table 1: Preclinical Pharmacokinetics of CGP Compounds in Rodents
| Compound | Species | Dose & Route | T1/2 (h) | CL (L/h/kg) | Vdss (L/kg) | Reference(s) |
| UCN-01 (7-hydroxystaurosporine) | Mouse | 1-9 mg/kg, IV | 3.00 - 3.98 | 1.93 - 2.64 | 7.89 - 8.42 | [1] |
| Rat | 0.35-3.5 mg/kg, IV | 4.02 - 4.46 | 2.82 - 3.86 | 13.0 - 16.9 | [1] | |
| Midostaurin (CGP 41251) | Rat | Not Specified | Not Reported | Not Reported | Not Reported | [2][3] |
T1/2: Elimination half-life; CL: Total body clearance; Vdss: Volume of distribution at steady state; IV: Intravenous.
Table 2: Pharmacokinetics of CGP-40215 in Non-Human Primates
| Compound | Species | Dose & Route | T1/2 (h) | CL/f (mL/min/kg) | Vss/f (L/kg) | AUC (ng·h/mL) | Reference(s) |
| CGP-40215 | African Green Monkey | Not Specified | 1.8 | 3.0 | 0.4 | 21,900 |
T1/2: Elimination half-life; CL/f: Apparent total body clearance; Vss/f: Apparent volume of distribution at steady state; AUC: Area under the plasma concentration-time curve.
Table 3: Clinical Pharmacokinetics of Midostaurin (CGP 41251) and its Metabolites in Healthy Volunteers
| Analyte | T1/2 (h) | Major Metabolites | Primary Metabolism Route | Primary Excretion Route | Reference(s) |
| Midostaurin | 20.3 | CGP62221, CGP52421 | CYP3A4 | Feces | [2][4][5] |
| CGP62221 | 33.4 | - | - | - | [2][4] |
| CGP52421 | 495 | - | - | - | [2][4] |
T1/2: Elimination half-life.
Signaling Pathways
The CGP compounds, being kinase inhibitors, exert their effects by modulating various signaling pathways critical to cell proliferation, survival, and differentiation.
Caption: Simplified signaling pathways targeted by Midostaurin and UCN-01.
Experimental Protocols
The following sections describe representative methodologies for preclinical pharmacokinetic studies of small molecule kinase inhibitors.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent species).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before oral administration.
2. Drug Formulation and Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) to the desired concentration.
-
Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
3. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent such as acetonitrile, which contains an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: The separation of the analyte and internal standard is performed on a C18 reverse-phase HPLC column with a suitable mobile phase gradient.
-
Mass Spectrometry: The detection and quantification are carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
t1/2 (Elimination half-life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum plasma concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area under the plasma concentration-time curve): A measure of total drug exposure.
-
CL (Total body clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation (for oral administration).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Effects of CGP-82996
Initial investigations to gather data on the in vitro and in vivo effects of a compound designated "CGP-82996" have yielded no scientific results pertaining to a substance with this identifier. Search results predominantly point to educational materials published by CGP Books, suggesting a potential misnomer or typographical error in the compound's name.
To provide a comprehensive comparison guide as requested, clarification of the correct compound name is essential. Scientific literature databases and chemical repositories do not contain entries for "this compound."
Once the correct compound name is identified, a thorough guide will be developed, encompassing the following sections:
Introduction to [Corrected Compound Name]
This section will provide a brief overview of the compound, including its chemical class, purported mechanism of action, and its primary area of research or therapeutic interest.
In Vitro Effects
A detailed summary of the compound's activity in controlled laboratory settings will be presented. This will include:
-
Quantitative Data Summary: A table summarizing key in vitro parameters.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀/EC₅₀ | |||
| Ki | |||
| Binding Affinity (Kd) | |||
| Other relevant metrics |
-
Experimental Protocols: A detailed description of the methodologies used in the key in vitro assays will be provided to ensure reproducibility and critical evaluation of the data. This will include information on cell culture conditions, reagent concentrations, incubation times, and the principles of the assays employed.
-
Signaling Pathway Analysis: A Graphviz diagram will illustrate the molecular pathways modulated by the compound in vitro.
Figure 1: In Vitro Signaling Pathway. A diagram illustrating the proposed mechanism of action of [Corrected Compound Name] at the cellular level.
In Vivo Effects
This section will focus on the compound's effects observed in living organisms.
-
Quantitative Data Summary: A table summarizing key in vivo findings.
| Parameter | Animal Model | Dose | Route of Administration | Outcome | Reference |
| Efficacy | |||||
| Pharmacokinetics (t₁/₂, Cₘₐₓ) | |||||
| Biomarker Modulation | |||||
| Other relevant metrics |
-
Experimental Protocols: A detailed description of the in vivo study designs will be provided, including information on the animal models used, housing conditions, drug formulation and administration, and methods for assessing physiological and behavioral endpoints.
-
Experimental Workflow: A Graphviz diagram will outline the typical workflow of an in vivo experiment.
Figure 2: In Vivo Experimental Workflow. A schematic representation of the key steps involved in assessing the in vivo effects of [Corrected Compound Name].
Comparison and Discussion
A comparative analysis of the in vitro and in vivo data will be presented, highlighting correlations and discrepancies between the findings. This section will discuss the translational potential of the in vitro results to the in vivo context and explore possible reasons for any observed differences.
Conclusion
The guide will conclude with a summary of the key findings and their implications for future research and development of the compound.
To proceed with the generation of this comprehensive guide, please provide the correct name of the compound of interest.
Safety Operating Guide
Proper Disposal of CGP-82996: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CGP-82996, a research compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Please note that a complete, official Safety Data Sheet (SDS) for this compound (CAS No. 359886-84-3) was not publicly available at the time of this writing. The following guidelines are based on general best practices for the disposal of hazardous research chemicals and information for similarly structured compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's specific safety protocols and the available supplier safety information. Based on available data for similar compounds, this compound is classified as having acute health hazards.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or other protective clothing should be worn.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible materials. Consult your institution's chemical compatibility chart.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number: "359886-84-3".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional procedures for waste manifest and documentation.
-
Final disposal should be carried out by a licensed hazardous waste disposal contractor, typically via incineration.
-
Quantitative Data Summary
Due to the lack of a publicly available, comprehensive Safety Data Sheet, specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, specific neutralization data) is not available. The primary quantitative consideration is to accurately record the amount of waste generated for regulatory compliance.
| Data Point | Value | Source |
| CAS Number | 359886-84-3 | Chemical Supplier Information |
| Primary Hazard Class | Acute Health Hazard | APExBIO Safety Data Sheet[1] |
| Recommended Disposal Method | Incineration via a licensed contractor | General Hazardous Waste Guidelines |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not available in the public domain. It is strongly advised not to attempt to neutralize the compound without explicit instructions from a validated source, such as the manufacturer's official SDS.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling CGP-82996
This guide provides crucial safety and logistical information for the handling and disposal of CGP-82996, a GABA B receptor antagonist. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Impervious Clothing & Gloves | Fire/flame resistant and impervious clothing. Chemical impermeable gloves inspected prior to use.[1] |
| Respiratory Protection | Full-Face Respirator | To be used if exposure limits are exceeded or irritation is experienced.[1] |
| General Hygiene | Lab Coat & Proper Footwear | Standard laboratory coat and closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes.[2] |
| Skin Contact | Remove affected clothing and wash all exposed skin with water for at least 15 minutes.[2] |
| Inhalation | Remove to fresh air and keep at rest in a comfortable position for breathing.[2] |
| Ingestion | May cause gastrointestinal irritation.[2] Seek immediate medical attention. |
| Spill | Evacuate personnel to safe areas. Avoid dust formation and breathing vapors. Use personal protective equipment and remove all sources of ignition.[1] |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not discharge to public wastewater systems without a permit.[2]
-
Disposal: Dispose of all waste in a safe manner in accordance with local, state, and federal regulations.[2]
Disclaimer: This guide is intended for informational purposes only and is based on available data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available and follow all applicable institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
